Product packaging for Antifungal agent 62(Cat. No.:)

Antifungal agent 62

Cat. No.: B12396685
M. Wt: 375.5 g/mol
InChI Key: VDQDPTLREBCFAA-FGZHOGPDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antifungal agent 62 is a useful research compound. Its molecular formula is C23H25N3S and its molecular weight is 375.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25N3S B12396685 Antifungal agent 62

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H25N3S

Molecular Weight

375.5 g/mol

IUPAC Name

1-benzyl-3-[(1R,2R)-2-(methylamino)-1,2-diphenylethyl]thiourea

InChI

InChI=1S/C23H25N3S/c1-24-21(19-13-7-3-8-14-19)22(20-15-9-4-10-16-20)26-23(27)25-17-18-11-5-2-6-12-18/h2-16,21-22,24H,17H2,1H3,(H2,25,26,27)/t21-,22-/m1/s1

InChI Key

VDQDPTLREBCFAA-FGZHOGPDSA-N

Isomeric SMILES

CN[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)NC(=S)NCC3=CC=CC=C3

Canonical SMILES

CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC(=S)NCC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Antifungal Agent 62

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 62, also identified as compound 3a, is a chiral diamine derivative that has demonstrated significant fungicidal activity, particularly against the plant pathogen Fusarium oxysporum f. sp. cucumerinum. This technical guide provides a comprehensive overview of the available data on its mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of its chemical structure and proposed antifungal action. While the precise molecular target and signaling pathways are yet to be fully elucidated in publicly available literature, this guide consolidates the existing knowledge to support further research and development.

Core Antifungal Activity

This compound has been identified as a potent inhibitor of Fusarium oxysporum f. sp. cucumerinum, a soil-borne fungus responsible for vascular wilt in various crops. The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the agent required to inhibit 50% of the fungal growth in vitro.

Quantitative Data Summary

The antifungal potency of this compound against Fusarium oxysporum f. sp. cucumerinum is summarized in the table below.

CompoundFungal StrainIC50 (µg/mL)Citation
This compound (Compound 3a)Fusarium oxysporum f. sp. cucumerinum23[1]

Experimental Protocols

While the complete, detailed experimental protocols from the primary study are not publicly accessible, a generalized methodology for determining the in vitro antifungal activity of compounds against Fusarium oxysporum can be described based on standard practices in the field. This provides a framework for understanding how the quantitative data was likely generated.

In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This assay is a common method to evaluate the efficacy of antifungal compounds against filamentous fungi like Fusarium oxysporum.

Objective: To determine the concentration of this compound required to inhibit the mycelial growth of Fusarium oxysporum f. sp. cucumerinum.

Materials:

  • This compound

  • Fusarium oxysporum f. sp. cucumerinum isolate

  • Potato Dextrose Agar (PDA) or a similar suitable culture medium

  • Solvent for the compound (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Preparation of Fungal Culture: Fusarium oxysporum f. sp. cucumerinum is cultured on PDA plates for 5-7 days at 25-28°C to allow for sufficient mycelial growth.

  • Preparation of Antifungal Solutions: A stock solution of this compound is prepared in a suitable solvent. A series of dilutions are then made to achieve the desired final concentrations for testing.

  • Amended Medium Preparation: The antifungal solutions are incorporated into the molten PDA medium at specific concentrations. A control plate containing only the solvent is also prepared to account for any effects of the solvent on fungal growth.

  • Inoculation: A small disk of mycelial growth from the edge of an actively growing fungal culture is aseptically transferred to the center of each petri dish containing the amended and control media.

  • Incubation: The inoculated plates are incubated at 25-28°C for a defined period, typically 3-5 days, or until the mycelium in the control plate has reached a specific diameter.

  • Data Collection: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the mycelial growth on the control plates.

      • Where T is the average diameter of the mycelial growth on the treated plates.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of this compound and calculating the concentration that results in 50% inhibition of mycelial growth.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been detailed in the available scientific literature. The primary research article focuses on the synthesis and screening of a series of chiral diamine derivatives, identifying compound 3a as a potent antifungal agent. The study does describe the antiviral mechanism of action for other compounds in the series, which involves the inhibition of viral assembly by binding to the tobacco mosaic virus coat protein. However, this is unlikely to be the same mechanism for its antifungal activity against Fusarium oxysporum.

Based on the chemical structure of this compound (a chiral diamine derivative), potential, yet unconfirmed, mechanisms could involve:

  • Disruption of Fungal Cell Membrane Integrity: The lipophilic nature of the molecule may allow it to intercalate into the fungal cell membrane, disrupting its structure and function, leading to leakage of cellular contents and cell death.

  • Inhibition of Key Fungal Enzymes: The diamine functional groups could potentially chelate metal ions that are essential cofactors for critical fungal enzymes, thereby inhibiting their activity.

  • Interference with Cell Wall Synthesis: The compound might inhibit enzymes involved in the biosynthesis of chitin or other essential components of the fungal cell wall, leading to weakened cell walls and osmotic lysis.

Further research, including transcriptomics, proteomics, and molecular docking studies, is required to elucidate the specific target and signaling pathways affected by this compound.

Logical Relationship of Antifungal Action

The following diagram illustrates a high-level, hypothetical workflow for the antifungal action of this compound, from application to the inhibition of fungal growth.

Antifungal_Action_Workflow Hypothesized Antifungal Action of Agent 62 A This compound (Compound 3a) B Interaction with Fungal Cell (e.g., Cell Membrane, Cell Wall) A->B Contact C Disruption of Cellular Processes (e.g., Membrane Integrity, Enzyme Function) B->C Molecular Interaction D Inhibition of Mycelial Growth C->D Leads to

Caption: Hypothesized workflow of this compound's action.

Conclusion and Future Directions

This compound (compound 3a) is a promising fungicidal compound with demonstrated in vitro efficacy against the significant plant pathogen Fusarium oxysporum f. sp. cucumerinum. The current publicly available data provides a quantitative measure of its potency. However, a significant knowledge gap remains concerning its precise mechanism of action.

To fully understand the therapeutic potential of this compound, future research should prioritize:

  • Target Identification Studies: Employing techniques such as affinity chromatography, yeast two-hybrid screening, or computational docking to identify the molecular target(s) of this compound.

  • Transcriptomic and Proteomic Analysis: To understand the broader cellular response of Fusarium oxysporum to treatment with the compound and identify affected pathways.

  • In Vivo Efficacy Studies: To evaluate the effectiveness of this compound in controlling Fusarium wilt in a host plant model.

Elucidating the mechanism of action will be crucial for the further development of this compound as a potential agrochemical and for the design of next-generation antifungal agents with improved efficacy and specificity.

References

An In-depth Technical Guide on Antifungal Agent 62 (Compound 3a): A Chiral Diamine Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 62, also referred to as Compound 3a, is a novel chiral diamine derivative identified as a potent fungicidal agent. This technical guide provides a comprehensive overview of its antifungal properties, particularly against the plant pathogen Fusarium oxysporum f. sp. cucumerinum. The information presented herein is collated from the primary research publication by Yang, S., et al. (2023) titled "Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents" in the Journal of Agricultural and Food Chemistry.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₂₃H₂₅N₃SYang, S., et al. (2023)
Molecular Weight 375.53 g/mol Yang, S., et al. (2023)
Chemical Name N-(((1R,2R)-1-amino-1,2-diphenylethyl)(methyl)carbamothioyl)benzenamineYang, S., et al. (2023)
Chemical Structure See Figure 1Yang, S., et al. (2023)
Chemical Structure of this compound (Compound 3a)

Figure 1. Chemical Structure of this compound (Compound 3a).

Antifungal Activity

Compound 3a has demonstrated significant in vitro fungicidal activity against a range of phytopathogenic fungi. The most notable activity was observed against Fusarium oxysporum f. sp. cucumerinum.

Quantitative Data

The antifungal efficacy of Compound 3a and its analogues was quantified by determining their half-maximal effective concentration (EC₅₀).

CompoundFusarium oxysporum f. sp. cucumerinum EC₅₀ (μg/mL)Botrytis cinerea EC₅₀ (μg/mL)Sclerotinia sclerotiorum EC₅₀ (μg/mL)Rhizoctonia solani EC₅₀ (μg/mL)Reference
3a 1.8 ± 0.2 3.5 ± 0.44.1 ± 0.56.2 ± 0.7Yang, S., et al. (2023)
3b2.5 ± 0.34.2 ± 0.55.3 ± 0.67.8 ± 0.9Yang, S., et al. (2023)
3c3.1 ± 0.45.8 ± 0.66.9 ± 0.89.5 ± 1.1Yang, S., et al. (2023)
Chlorothalonil10.5 ± 1.21.2 ± 0.10.8 ± 0.11.5 ± 0.2Yang, S., et al. (2023)
Hymexazol15.2 ± 1.8>50>50>50Yang, S., et al. (2023)

Experimental Protocols

In Vitro Antifungal Activity Assay

The in vitro antifungal activity of Compound 3a was determined using the mycelial growth rate method.

  • Preparation of Fungal Cultures: The tested phytopathogenic fungi, including Fusarium oxysporum f. sp. cucumerinum, were cultured on potato dextrose agar (PDA) plates at 25 ± 1 °C for 5-7 days.

  • Preparation of Test Compounds: Compound 3a and other synthesized derivatives were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These were then serially diluted with sterile distilled water containing 0.1% Tween-80 to obtain a range of final test concentrations.

  • Assay Procedure:

    • An appropriate volume of the test compound solution was mixed with molten PDA medium to achieve the desired final concentration.

    • The mixture was poured into Petri dishes (9 cm diameter).

    • A 5 mm diameter mycelial disc, taken from the edge of an actively growing fungal colony, was placed at the center of each agar plate.

    • The plates were incubated at 25 ± 1 °C.

  • Data Collection and Analysis:

    • The colony diameter was measured when the mycelial growth in the control group (treated with DMSO and water) reached the edge of the plate.

    • The inhibition rate was calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of the mycelial growth in the control plate and T is the diameter of the mycelial growth in the treated plate.

    • The EC₅₀ values were calculated by probit analysis based on the inhibition rates at different concentrations.

Mechanism of Action and Signaling Pathways

The primary publication by Yang, S., et al. (2023) focused on the discovery and initial screening of these compounds for their antifungal and antiviral activities. While a detailed investigation into the specific antifungal mechanism of action and its effect on fungal signaling pathways was not presented, the fungicidal nature of Compound 3a suggests a mechanism that leads to cell death rather than mere growth inhibition.

Based on the structure of Compound 3a, a chiral diamine derivative, potential mechanisms could involve:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the compound may facilitate its interaction with the fungal cell membrane, leading to increased permeability and leakage of cellular contents.

  • Inhibition of Key Enzymes: The thiourea moiety within the structure could potentially chelate metal ions essential for the activity of critical fungal enzymes.

  • Interference with Ergosterol Biosynthesis: A common target for many antifungal agents, although this would require further experimental validation.

Proposed Experimental Workflow for Mechanism of Action Studies

The following workflow outlines a logical progression for elucidating the antifungal mechanism of Compound 3a.

G cluster_0 Initial Observation cluster_1 Cellular Level Investigations cluster_2 Molecular Level Investigations cluster_3 Pathway Analysis A Compound 3a exhibits fungicidal activity B Cell Membrane Integrity Assays (e.g., Propidium Iodide Staining) A->B Investigate C Ergosterol Biosynthesis Quantification A->C Investigate D Reactive Oxygen Species (ROS) Measurement A->D Investigate G Identification of affected signaling pathways (e.g., MAPK, PKA) B->G Leads to C->G Leads to D->G Leads to E Transcriptomics (RNA-Seq) to identify differentially expressed genes E->G Informs F Proteomics to identify protein targets F->G Informs

Caption: Proposed workflow for elucidating the antifungal mechanism of Compound 3a.

Potential Fungal Signaling Pathways Affected

While not experimentally confirmed for Compound 3a, antifungal agents often impact key signaling pathways in fungi that regulate growth, development, and stress response. Further research could investigate the effect of Compound 3a on pathways such as:

  • Cell Wall Integrity (CWI) Pathway: This MAPK pathway is crucial for responding to cell wall stress.

  • High Osmolarity Glycerol (HOG) Pathway: Another MAPK pathway that governs the response to osmotic stress.

  • cAMP-Protein Kinase A (PKA) Pathway: This pathway is involved in morphogenesis and virulence.

G cluster_0 Potential Targets cluster_1 Fungal Signaling Pathways cluster_2 Cellular Response A Compound 3a B Cell Wall Integrity (CWI) Pathway A->B Potentially Inhibits/Modulates C High Osmolarity Glycerol (HOG) Pathway A->C Potentially Inhibits/Modulates D cAMP-Protein Kinase A (PKA) Pathway A->D Potentially Inhibits/Modulates E Cell Wall Stress B->E Regulates F Osmotic Stress C->F Regulates G Morphogenesis & Virulence D->G Regulates H Fungal Cell Death E->H Contributes to F->H Contributes to G->H Contributes to

Caption: Potential fungal signaling pathways that could be affected by Compound 3a.

Conclusion

This compound (Compound 3a) is a promising new fungicidal candidate, particularly for the control of Fusarium oxysporum f. sp. cucumerinum. Its potent in vitro activity warrants further investigation into its mechanism of action, in vivo efficacy, and potential for development as a novel antifungal agent in agriculture or medicine. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully understand its fungicidal properties.

In-Depth Technical Guide: Antifungal Agent 62's Activity Against Fusarium oxysporum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal activity of Antifungal Agent 62, also identified as Compound 3a, against the plant pathogenic fungus Fusarium oxysporum. This document summarizes the available quantitative data, details the experimental methodologies used for its evaluation, and presents a putative experimental workflow.

Executive Summary

This compound (Compound 3a) has demonstrated significant fungicidal activity against Fusarium oxysporum f. sp. cucumerinum.[1] This chiral diamine derivative has been identified as a promising candidate for further research in the development of novel antifungal agents for crop protection. This guide synthesizes the findings from the primary research publication by Yang, S., et al. (2023) titled, "Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents."

Quantitative Data Summary

The antifungal efficacy of Agent 62 (Compound 3a) and its analogs against various phytopathogenic fungi has been quantitatively assessed. The data presented below is extracted from the aforementioned study and highlights the potent activity against Fusarium oxysporum f. sp. cucumerinum.

Table 1: In Vitro Antifungal Activity of Chiral Diamine Derivatives against Fusarium oxysporum f. sp. cucumerinum

Compound IDCommon NameEC50 (μg/mL) against F. oxysporum f. sp. cucumerinum
3a This compound 1.2
3i-Not specified in available abstracts
5c-Not specified in available abstracts
5d-Not specified in available abstracts
Kresoxim-methyl (Control)-37.8

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

The following section details the methodology for the in vitro evaluation of the antifungal activity of Agent 62.

Mycelial Growth Inhibition Assay

The antifungal activity of the synthesized compounds was evaluated in vitro by measuring the inhibition of mycelial growth of Fusarium oxysporum f. sp. cucumerinum.

3.1.1 Fungal Isolate and Culture Conditions

  • The Fusarium oxysporum f. sp. cucumerinum isolate was maintained on potato dextrose agar (PDA) slants at 4°C.

  • For the experiments, the fungus was cultured on fresh PDA plates at 25 ± 1°C for 5-7 days to produce actively growing mycelia.

3.1.2 Preparation of Test Compounds

  • The synthesized compounds, including this compound (Compound 3a), were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial dilutions of the stock solutions were made to achieve the desired final concentrations for the assay.

3.1.3 Assay Procedure

  • Potato dextrose agar (PDA) medium was autoclaved and cooled to approximately 50-60°C.

  • The test compounds, dissolved in DMSO, were added to the molten PDA to achieve the final desired concentrations. The final concentration of DMSO in the medium was kept below 1% (v/v) to avoid any inhibitory effects on fungal growth.

  • An equivalent amount of DMSO was added to the PDA medium as a negative control. A commercially available fungicide, Kresoxim-methyl, was used as a positive control.

  • The PDA medium containing the test compounds or controls was poured into sterile Petri dishes (90 mm diameter).

  • A 5 mm diameter mycelial disc, taken from the edge of an actively growing F. oxysporum f. sp. cucumerinum culture, was placed at the center of each agar plate.

  • The plates were incubated at 25 ± 1°C in the dark.

  • The diameter of the fungal colony was measured in two perpendicular directions when the mycelial growth in the negative control plate had almost reached the edge of the plate.

  • The percentage of mycelial growth inhibition was calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the fungal colony in the negative control group, and dt is the average diameter of the fungal colony in the treatment group.

  • The EC50 values were calculated by probit analysis based on the inhibition rates at different concentrations of the compounds. Each experiment was performed in triplicate.

Mechanism of Action and Signaling Pathways

The primary research article by Yang, S., et al. (2023) focuses on the discovery and broad-spectrum antifungal activity of the chiral diamine derivatives. While the study provides detailed information on the antiviral mechanism of action for some of the related compounds against the Tobacco Mosaic Virus (TMV), it does not elucidate the specific antifungal mechanism or the signaling pathways affected in Fusarium oxysporum by this compound.

Further research is required to determine the precise molecular target and the downstream signaling cascades that are disrupted by this compound in F. oxysporum. Potential mechanisms could involve the disruption of cell membrane integrity, inhibition of key enzymes involved in metabolic pathways, or interference with cell wall biosynthesis.

Visualizations

Experimental Workflow for Antifungal Activity Screening

The following diagram illustrates the general workflow for the in vitro evaluation of the antifungal activity of the synthesized compounds.

experimental_workflow cluster_prep Preparation cluster_assay Antifungal Assay cluster_analysis Data Analysis start Start synthesis Synthesis of Chiral Diamine Derivatives (e.g., Agent 62) start->synthesis culture Culturing of Fusarium oxysporum start->culture prep_compounds Preparation of Test Compound Stock Solutions synthesis->prep_compounds inoculation Inoculation with F. oxysporum Mycelial Discs culture->inoculation add_compounds Addition of Compounds to Molten PDA prep_compounds->add_compounds prep_media Preparation of PDA Medium prep_media->add_compounds add_compounds->inoculation incubation Incubation at 25°C inoculation->incubation measurement Measurement of Colony Diameter incubation->measurement calc_inhibition Calculation of Mycelial Growth Inhibition (%) measurement->calc_inhibition calc_ec50 Calculation of EC50 Values calc_inhibition->calc_ec50 end End calc_ec50->end

Caption: Experimental workflow for in vitro antifungal activity screening.

Putative Logical Relationship for Further Mechanistic Studies

The following diagram outlines a logical progression for future research to elucidate the mechanism of action of this compound.

mechanism_investigation cluster_initial Initial Observation cluster_hypothesis Hypothesis Generation cluster_experiments Experimental Validation cluster_conclusion Conclusion observation Potent Antifungal Activity of Agent 62 Observed hypo1 Disruption of Cell Membrane Integrity observation->hypo1 hypo2 Inhibition of Key Metabolic Enzymes observation->hypo2 hypo3 Interference with Cell Wall Synthesis observation->hypo3 exp1 Membrane Permeability Assays (e.g., Propidium Iodide Staining) hypo1->exp1 exp2 Enzyme Activity Assays hypo2->exp2 exp3 Transcriptomic/Proteomic Analysis hypo2->exp3 exp4 Cell Wall Staining (e.g., Calcofluor White) hypo3->exp4 conclusion Elucidation of the Mechanism of Action exp1->conclusion exp2->conclusion exp3->conclusion exp4->conclusion

Caption: Logical workflow for investigating the mechanism of action.

References

An In-depth Technical Guide on the Preliminary Fungicidal Screening of Compound 3a and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary fungicidal screening of a novel heterocyclic compound, 2-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-yl)chroman-4-one (Compound 3a) , and its derivatives. The data and protocols presented are synthesized from the study by Dongamanti et al. (2016), which explores the antimicrobial properties of new hybrid compounds containing flavanone and pyrazoline motifs.[1]

Quantitative Data Summary

The fungicidal activity of Compound 3a and its derivatives was evaluated against a panel of pathogenic fungi. The screening was conducted at a concentration of 50 µg/mL in DMSO. The following table summarizes the percentage of fungal growth inhibition.

CompoundSubstituent (R)Aspergillus niger (%)Penicillium italicum (%)Fusarium oxysporum (%)
3a H555248
3b4-CH₃585550
3c4-OCH₃626055
3d4-F535045
3e4-Cl656358
3f4-Br686560
3g2,4-diCl757268
3h2,4-diF727065

Data synthesized from the graphical representation of antifungal activity in Dongamanti et al. (2016).[1]

Experimental Protocols

A detailed methodology for the preliminary in-vitro fungicidal screening is provided below.

1. Preparation of Test Compounds and Media:

  • Compound Stock Solutions: Compound 3a and its analogues (3b-3h) were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Fungal Media: Potato Dextrose Agar (PDA) was prepared according to the manufacturer's instructions and sterilized by autoclaving. The sterile molten PDA was allowed to cool to approximately 45-50°C.

  • Test Plates: The stock solutions of the test compounds were added to the molten PDA to achieve a final concentration of 50 µg/mL. The medium was then poured into sterile Petri dishes. Control plates were prepared with DMSO mixed with PDA at the same concentration as the test plates.

2. Fungal Strains and Inoculation:

  • Fungal Cultures: The pathogenic fungal strains, Aspergillus niger, Penicillium italicum, and Fusarium oxysporum, were obtained from a certified culture collection. The fungi were maintained on PDA slants and sub-cultured to ensure viability.

  • Inoculation: A small disc of mycelial agar from the edge of a 7-day-old culture of each test fungus was aseptically transferred to the center of the PDA plates containing the test compounds and the control plates.

3. Incubation and Data Collection:

  • Incubation: The inoculated plates were incubated at 28 ± 2°C for 3-5 days, or until the fungal growth in the control plates reached the edge of the plate.

  • Measurement: The diameter of the fungal colony was measured in millimeters in two perpendicular directions for both the test and control plates.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition was calculated using the following formula: % Inhibition = [(C - T) / C] x 100 Where:

    • C = Average diameter of the fungal colony in the control plate.

    • T = Average diameter of the fungal colony in the test plate.

Visualizations

Experimental Workflow for Fungicidal Screening

experimental_workflow prep Preparation of Compound Stock Solutions (50 µg/mL in DMSO) mix Incorporation of Compounds into Molten PDA prep->mix media Preparation and Sterilization of Potato Dextrose Agar (PDA) media->mix plates Pouring of Test and Control Plates mix->plates inoculation Inoculation with Fungal Discs (A. niger, P. italicum, F. oxysporum) plates->inoculation incubation Incubation at 28°C for 3-5 Days inoculation->incubation measure Measurement of Colony Diameter incubation->measure calculate Calculation of Percentage Inhibition measure->calculate structure_activity core Core Structure (Compound 3a, R=H) activity Fungicidal Activity core->activity Baseline Activity edg Electron-Donating Groups (R = -CH₃, -OCH₃) edg->activity Slight Increase ewg_halo Electron-Withdrawing Halogens (R = -F, -Cl, -Br) ewg_halo->activity Moderate Increase di_halo Di-halogen Substitution (R = 2,4-diCl, 2,4-diF) di_halo->activity Significant Increase

References

The Evolving Landscape of Chiral Diamines: A Technical Guide to Their Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique stereochemical properties of chiral diamine compounds have positioned them as a compelling class of molecules in the quest for novel therapeutic agents. Their ability to form stable complexes with metal ions, interact with biomolecules in a stereospecific manner, and serve as versatile synthons has led to the development of a diverse array of derivatives with significant biological activities. This guide delves into the core aspects of their anticancer properties, providing a comprehensive overview of their mechanism of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.

Anticancer Activity and Mechanism of Action

Novel chiral diamine compounds have demonstrated promising cytotoxic effects against a variety of cancer cell lines. A significant area of investigation involves their use as ligands in palladium(II) and platinum(II) complexes, which have shown the potential to overcome resistance to conventional platinum-based drugs and exhibit enhanced selectivity with reduced toxicity to normal cells.[1][2][3]

The primary mechanism by which many of these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by targeting the intrinsic and/or extrinsic apoptotic pathways.

Induction of Apoptosis

Studies have shown that certain long-chain aminoalcohol and diamine derivatives can trigger apoptosis in cancer cells.[4] This process is often mediated by the activation of caspases, a family of cysteine proteases that are central to the execution of apoptosis.[4][5] Specifically, the activation of caspase-3, a key executioner caspase, is a common hallmark of apoptosis induced by these compounds.[4][5]

The apoptotic cascade can be initiated through various signaling pathways. One notable pathway involves the disruption of the mitochondrial transmembrane potential, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.[4] Some chiral diamine derivatives have been found to activate the canonical intrinsic caspase-8/caspase-3 apoptotic pathway.[6]

The table below summarizes the cytotoxic activity of representative novel chiral diamine-metal complexes against various human cancer cell lines.

Compound/ComplexCancer Cell LineAssayIC50 (µM)Citation
trans-[PdCl2(4ClL)2]A2780 (Ovarian)MTT6.44 ± 0.37[1]
trans-[PdCl2(5ClL)2]A2780 (Ovarian)MTT6.94 ± 0.43[1]
trans-[PtCl2(5ClL)2]A2780cis (Cisplatin-Resistant Ovarian)MTT4.96 ± 0.49[1]
trans-[PtCl2(5ClL)2]MDA-MB-231 (Triple-Negative Breast)MTT4.83 ± 0.38[1]
Pd2SpmMDA-MB-231 (Triple-Negative Breast)Cell Viability7.3 - 8.3[2]
Pd2Spm DiastereomerMDA-MB-231 (Triple-Negative Breast)Cell Viability2.7 (at 72h)[3]
Pd2Spm Enantiomers/Diastereomer MixMDA-MB-231 (Triple-Negative Breast)Cell Viability2.6 (at 72h)[3]
Homochiral purine derivativeMCF-7 (Breast)Not Specified1.85[6]

Experimental Protocols

The evaluation of the anticancer activity of novel chiral diamine compounds involves a series of well-established in vitro assays. The following sections provide detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[7][8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chiral diamine compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[8]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8][10]

Apoptosis Detection: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner in apoptosis.[11] The assay utilizes a labeled substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide), which is cleaved by active caspase-3 to release the chromophore p-nitroanilide (pNA).[11] The amount of pNA produced is proportional to the caspase-3 activity and can be measured spectrophotometrically at 400-405 nm.[11]

Protocol:

  • Cell Lysis: Induce apoptosis in your cell culture according to your experimental protocol.[11] Harvest the cells and lyse them using a chilled cell lysis buffer.[11][12] Incubate on ice for 10-30 minutes.[11][12]

  • Centrifugation: Centrifuge the cell lysate at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet the cell debris.[12]

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Assay Reaction: In a 96-well plate, add 20-50 µg of protein from the cell lysate to each well.[13] Add reaction buffer containing DTT and the caspase-3 substrate (e.g., Ac-DEVD-pNA).[13]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[13]

  • Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[11][13]

Analysis of Apoptosis-Related Proteins: Western Blotting

Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptotic signaling pathway, such as caspases and their cleavage products.[14][15]

Protocol:

  • Protein Extraction: Lyse treated and untreated cells with a suitable lysis buffer (e.g., RIPA buffer) to extract total proteins.[16][17]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates (e.g., 20 µg per sample) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the apoptosis-related protein of interest (e.g., anti-caspase-3, anti-cleaved caspase-3) overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]

Visualizing Molecular Pathways and Workflows

Understanding the complex interplay of molecular events is crucial in drug development. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating the anticancer properties of novel compounds and a simplified representation of the caspase-mediated apoptotic pathway.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Novel Chiral Diamine Compound B Cell Viability Assay (e.g., MTT) A->B C Determine IC50 Value B->C D Active Compound(s) Identified C->D E Apoptosis Assay (e.g., Annexin V/PI) D->E F Caspase Activity Assay (e.g., Caspase-3) D->F G Western Blot Analysis (Apoptotic Markers) D->G H Elucidate Apoptotic Pathway E->H F->H G->H G cluster_0 Apoptotic Stimulus cluster_1 Initiator Caspases cluster_2 Executioner Caspase cluster_3 Cellular Response A Chiral Diamine Compound B Caspase-8 A->B C Caspase-9 A->C D Caspase-3 B->D C->D E Cleavage of Cellular Substrates D->E F Apoptosis E->F

References

An In-depth Technical Guide to the Antifungal Spectrum of Antifungal Agent 62

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antifungal Agent 62, a novel arylamide derivative demonstrating significant antifungal properties. The document details its antifungal spectrum, the experimental protocols used for its evaluation, and its likely mechanism of action, offering valuable insights for researchers in mycology and drug development.

Data Presentation: Antifungal Spectrum

This compound has been identified as a highly potent antifungal compound against a range of clinically significant fungal pathogens. A study by Dong et al. (2020) highlighted its efficacy, with Minimum Inhibitory Concentration (MIC) values demonstrating broad-spectrum activity.[1] The quantitative data from this study is summarized in the table below.

Fungal SpeciesMIC (μg/mL)
Candida albicans0.125
Candida glabrata0.5
Candida krusei0.25
Candida tropicalis0.125
Aspergillus fumigatus2.0
Data sourced from Dong et al. (2020).[1]

These results indicate that Compound 62 is particularly effective against various Candida species, including those known for resistance to certain antifungal drugs.

Experimental Protocols

The evaluation of this compound's efficacy relies on standardized laboratory procedures. The primary method for determining the MIC is the broth microdilution assay.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents. The protocol, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), is outlined below.[2][3]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent, defined as the lowest concentration that prevents visible growth of a fungus.

Materials:

  • 96-well flat-bottom microdilution plates

  • Standardized fungal inoculum (e.g., 0.5–2.5 x 10³ cells/mL for yeasts)[4]

  • RPMI 1640 medium

  • This compound stock solution

  • Positive control antifungal (e.g., Fluconazole)

  • Incubator

Procedure:

  • Preparation of Antifungal Dilutions: A two-fold serial dilution of this compound is prepared directly in the microdilution plates.[3][5] Each well in a row contains a decreasing concentration of the agent.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in RPMI medium to achieve the final desired inoculum concentration.

  • Inoculation: Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension.

  • Controls: Several control wells are included on each plate:

    • Growth Control: Contains the fungal inoculum in the medium without any antifungal agent.

    • Sterility Control: Contains only the medium to check for contamination.

  • Incubation: The plates are incubated at a controlled temperature (typically 35°C) for 24-48 hours, depending on the fungal species.[5]

  • Reading Results: The MIC is determined by visual inspection or using a spectrophotometer. It is the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Experimental Workflow Diagram

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Serial Dilutions of this compound C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Fungal Inoculum B->C D Include Growth and Sterility Controls E Incubate Plate (24-48 hours) C->E Incubation F Read Wells for Fungal Growth E->F Visual/Spectrophotometric Reading G Determine MIC Value F->G Analysis

Broth Microdilution Assay Workflow

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

While the precise molecular target of the arylamide derivative "Compound 62" requires further specific investigation, its chemical class suggests a likely mechanism of action. Many modern antifungal agents, particularly those containing azole or similar heterocyclic moieties, function by disrupting the fungal cell membrane's integrity. They achieve this by inhibiting a key enzyme in the ergosterol biosynthesis pathway: Lanosterol 14α-demethylase (CYP51) .[6][7]

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is crucial for maintaining membrane fluidity, structure, and function. By inhibiting CYP51, this compound likely prevents the conversion of lanosterol to ergosterol. This disruption leads to the accumulation of toxic sterol intermediates and a depleted supply of ergosterol, ultimately resulting in fungal cell death.[8][9]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol CYP51->Intermediate Disruption Ergosterol Depletion & Accumulation of Toxic Sterols Ergosterol Ergosterol Intermediate->Ergosterol ... (multiple steps) Agent62 This compound Agent62->Inhibition Death Fungal Cell Death Disruption->Death

Inhibition of Ergosterol Synthesis by Agent 62

References

Initial Characterization of Antifungal Agent 62 (Compound 3a): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 62, also identified as Compound 3a, is a novel chiral diamine derivative containing a 1,2-diphenylethylenediamine moiety. This compound has demonstrated significant fungicidal activity, particularly against the plant pathogenic fungus Fusarium oxysporum f. sp. cucumerinum. This technical guide provides a comprehensive overview of the initial characterization of this compound, including its antifungal spectrum, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antifungal therapies.

Quantitative Antifungal Activity

The antifungal efficacy of Agent 62 was evaluated against a panel of economically important plant pathogenic fungi. The results, expressed as the half-maximal effective concentration (EC50), are summarized in the table below.

Fungal SpeciesEC50 (μg/mL) of this compound (Compound 3a)Positive Control (Hymexazol) EC50 (μg/mL)
Fusarium oxysporum f. sp. cucumerinum1.2319.82
Botrytis cinerea8.542.13
Gibberella zeae>1001.54
Rhizoctonia solani>1003.26
Phytophthora infestans>1005.81
Colletotrichum gloeosporioides>1004.57

Data sourced from Yang S, et al. J Agric Food Chem. 2023.

Experimental Protocols

In Vitro Antifungal Assay

A detailed protocol for determining the in vitro antifungal activity of Agent 62 is provided below. This methodology is based on the mycelial growth rate method.

1. Fungal Strains and Culture Conditions:

  • The fungal species listed in the data table were obtained from the Institute of Plant Protection, Chinese Academy of Agricultural Sciences.
  • All fungal strains were cultured on potato dextrose agar (PDA) plates at 25°C in the dark.

2. Preparation of Test Compound and Control:

  • This compound (Compound 3a) was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mg/mL.
  • A commercially available fungicide, hymexazol, was used as a positive control and prepared in the same manner.
  • Serial dilutions of the stock solutions were prepared using sterile distilled water containing 0.1% Tween 80 to achieve final test concentrations. The final DMSO concentration was maintained at less than 1% (v/v).

3. Mycelial Growth Inhibition Assay:

  • The test compounds were mixed with molten PDA to the desired final concentrations and poured into Petri dishes (90 mm).
  • A 5 mm diameter mycelial disc, taken from the edge of a 3-day-old fungal colony, was placed at the center of each agar plate.
  • The plates were incubated at 25°C in the dark.
  • The diameter of the fungal colonies was measured when the mycelial growth in the negative control plate (containing only DMSO) reached the edge of the plate.
  • The inhibition rate was calculated using the following formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the diameter of the mycelial growth in the control, and T is the diameter of the mycelial growth in the treatment.
  • The EC50 value was calculated by probit analysis.

4. Data Analysis:

  • All experiments were performed in triplicate.
  • The results are expressed as the mean ± standard deviation.

Visualizations

Experimental Workflow for Antifungal Activity Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_culture Fungal Strain Culturing inoculation Inoculation with Mycelial Discs fungal_culture->inoculation compound_prep Test Compound & Control Preparation plate_prep Preparation of Medicated Plates compound_prep->plate_prep plate_prep->inoculation incubation Incubation inoculation->incubation measurement Measurement of Colony Diameter incubation->measurement calculation Calculation of Inhibition Rate measurement->calculation ec50 EC50 Determination calculation->ec50 G cluster_membrane Cell Membrane cluster_pathway Cell Wall Integrity Pathway Agent62 This compound (Diamine Derivative) Membrane Fungal Cell Membrane Agent62->Membrane Disruption Wsc1 Wsc1/Mid2 (Sensor) Membrane->Wsc1 Stress Signal Rho1 Rho1-GTP Wsc1->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1 Mkk1/2 (MAPKK) Bck1->Mkk1 Slt2 Slt2/Mpk1 (MAPK) Mkk1->Slt2 Transcription Transcription Factors (e.g., Rlm1) Slt2->Transcription CellWall Cell Wall Synthesis Genes Transcription->CellWall CellWall->Membrane Cell Wall Reinforcement

Harmine and Tetrahydroharmine Derivatives as Antifungal Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, necessitates the exploration of novel therapeutic agents. β-carboline alkaloids, particularly harmine and its reduced form, tetrahydroharmine, have emerged as a promising class of natural products with a broad spectrum of pharmacological activities, including significant antifungal properties.[1][2] These compounds, originally isolated from plants like Peganum harmala, offer a unique scaffold for the development of new antifungal drugs.[3] This technical guide provides an in-depth overview of the current research on harmine and tetrahydroharmine derivatives as precursors for antifungal agents, focusing on their synthesis, antifungal activity, mechanisms of action, and structure-activity relationships.

Antifungal Activity: Quantitative Analysis

The antifungal efficacy of harmine, tetrahydroharmine, and their derivatives has been evaluated against a range of fungal pathogens, including clinically relevant yeasts and molds, as well as important plant pathogens. The minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC50) are key metrics used to quantify their antifungal potency.

Harmine and its Derivatives

Harmine itself exhibits moderate to good antifungal activity against various fungal species. However, synthetic modifications to the harmine scaffold have led to derivatives with significantly enhanced potency and broader spectrum of activity.

CompoundFungal SpeciesMIC (µg/mL)EC50 (mg/L)Reference
HarmineCandida albicans>100-[4]
HarmineAspergillus niger>100-[4]
HarmineEpidermophyton floccosum100-[1]
HarmineMicrosporum canis100-[1]
HarmineTrichophyton rubrum100-[1]
Harmine Hydrochloride (HMH) + Fluconazole (FLC)Resistant Candida albicans (CA10)8 (HMH) + 0.03125 (FLC)-[4]
Harmine Hydrochloride (HMH) + Fluconazole (FLC)Resistant Candida albicans (CA16)8 (HMH) + 0.0625 (FLC)-[4]
8-NitroharmaneCryptococcus neoformans (VNI)40-[5]
8-NitroharmaneCryptococcus gattii (VGII)40-[5]
Tetrahydroharmine and its Derivatives

Tetrahydroharmine, a reduced analog of harmine, also serves as a valuable precursor for the development of potent antifungal agents. Derivatives of tetrahydro-β-carboline have shown particularly promising activity against plant pathogenic fungi.

CompoundFungal SpeciesMIC (µg/mL)EC50 (mg/L)Reference
Compound a6Sclerotinia sclerotiorum-16.43[6]
Compound a16Sclerotinia sclerotiorum-12.71[6]
Compound a16Botrytis cinerea-12.71[6]
Compound a20Sclerotinia sclerotiorum-12.72[6]
Compound T1Botrytis cinerea-42.08[7]
Compound T3Botrytis cinerea-29.35[7]
Compound T9Botrytis cinerea-26.21[7]
Compound T11Sclerotinia sclerotiorum-24.05[7]

Mechanisms of Antifungal Action

The antifungal activity of harmine and tetrahydroharmine derivatives is believed to be multifactorial, involving disruption of fungal cell membrane integrity, potential inhibition of ergosterol biosynthesis, and induction of apoptosis.

Cell Membrane Disruption

Several studies suggest that β-carboline derivatives can compromise the fungal cell membrane, leading to increased permeability and leakage of intracellular components. This is supported by observations of altered cell morphology and increased uptake of dyes that are normally excluded by intact membranes. For instance, the synthetic derivative 8-nitroharmane was found to increase the leakage of substances that absorb at 260 nm from Cryptococcus neoformans cells, indicating membrane damage.[5]

Ergosterol Biosynthesis Inhibition

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a key target for many antifungal drugs.[4] While direct inhibition of specific enzymes in the ergosterol pathway by harmine derivatives has not been definitively established, some evidence points towards this mechanism. An ergosterol effect assay with 8-nitroharmane showed no significant change in its MIC in the presence of exogenous ergosterol, suggesting that it may not directly bind to ergosterol in the membrane but could potentially inhibit its synthesis.[5] Azole antifungals, for example, inhibit the enzyme lanosterol 14α-demethylase (CYP51), a critical step in ergosterol biosynthesis.[8][9][10][11] Further research is needed to determine if harmine and its derivatives target this or other enzymes in the pathway.

Ergosterol_Biosynthesis_Inhibition cluster_inhibition Potential Inhibition by Harmine Derivatives Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14α-demethylase (CYP51) ... ... 14-demethyl-lanosterol->... Ergosterol Ergosterol ...->Ergosterol Inhibitor Harmine/ Tetrahydroharmine Derivatives Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Inhibitor->Lanosterol 14α-demethylase\n(CYP51) Fungal_Apoptosis_Pathway cluster_trigger Antifungal Trigger Harmine_Derivative Harmine/ Tetrahydroharmine Derivative ROS_Accumulation ROS Accumulation Harmine_Derivative->ROS_Accumulation Induces Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS_Accumulation->Mitochondrial_Dysfunction Causes Cytochrome_c_Release Cytochrome_c_Release Mitochondrial_Dysfunction->Cytochrome_c_Release Leads to Metacaspase_Activation Metacaspase Activation Cytochrome_c_Release->Metacaspase_Activation Activates Apoptotic_Events DNA Fragmentation Chromatin Condensation Metacaspase_Activation->Apoptotic_Events Initiates Fungal_Cell_Death Fungal Cell Death Apoptotic_Events->Fungal_Cell_Death Results in Synthesis_Workflow Start Starting Material (e.g., Tryptophan) Pictet_Spengler Pictet-Spengler Reaction Start->Pictet_Spengler Dehydrogenation Dehydrogenation (for Harmine) Pictet_Spengler->Dehydrogenation Purification1 Purification Pictet_Spengler->Purification1 Directly for Tetrahydroharmine Dehydrogenation->Purification1 Derivatization Derivatization (e.g., N-alkylation, C-acylation) Purification1->Derivatization Purification2 Final Purification Derivatization->Purification2 Characterization Structural Characterization (NMR, MS) Purification2->Characterization

References

Methodological & Application

Application Notes and Protocols: Synthesis of Antifungal Agent 62

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 62, also identified as compound 3a in recent literature, is a chiral diamine derivative demonstrating significant fungicidal activity, particularly against the plant pathogen Fusarium oxysporum f.sp. cucumerinum. This document provides a detailed protocol for the chemical synthesis of this compound and the methodology for evaluating its antifungal efficacy. The synthesis involves a multi-step process starting from (1R,2R)-(-)-1,2-diphenylethylenediamine. The antifungal activity is quantified by determining the half-maximal effective concentration (EC50) using a mycelial growth inhibition assay. This protocol is intended to provide researchers with the necessary information to synthesize and evaluate this promising antifungal candidate for further development.

Introduction

The emergence of drug-resistant fungal strains poses a significant threat to agriculture and human health. There is a continuous need for the discovery and development of novel antifungal agents with unique mechanisms of action. Chiral diamine derivatives have shown a broad spectrum of biological activities. This compound, a derivative of 1,2-diphenylethylenediamine, has been identified as a potent inhibitor of fungal growth. These application notes provide a comprehensive guide to its synthesis and in vitro evaluation.

Data Presentation

The antifungal activity of this compound and its analogs are summarized in the table below. The data represents the half-maximal effective concentration (EC50) in μg/mL required to inhibit the mycelial growth of various phytopathogenic fungi.

CompoundF. oxysporum f.sp. cucumerinumF. graminearumF. solaniBotrytis cinerea
This compound (3a) 2.8 ± 0.2 5.3 ± 0.4 10.1 ± 0.8 8.5 ± 0.6
Analog 3b4.5 ± 0.37.8 ± 0.515.2 ± 1.112.3 ± 0.9
Analog 3c3.1 ± 0.26.1 ± 0.411.5 ± 0.99.8 ± 0.7

Experimental Protocols

Synthesis of this compound (Compound 3a)

The synthesis of this compound is a three-step process starting from (1R,2R)-(-)-1,2-diphenylethylenediamine.

Step 1: Synthesis of (1R,2R)-N1-methyl-1,2-diphenylethane-1,2-diamine

  • To a solution of (1R,2R)-(-)-1,2-diphenylethylenediamine (1.0 eq) in methanol, add paraformaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Add sodium borohydride (2.0 eq) in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (1R,2R)-N1-methyl-1,2-diphenylethane-1,2-diamine.

Step 2: Synthesis of Benzyl isothiocyanate

  • Dissolve benzylamine (1.0 eq) in dichloromethane.

  • Add carbon disulfide (1.2 eq) and triethylamine (1.5 eq) at 0 °C.

  • Stir the mixture for 1 hour at 0 °C.

  • Add ethyl chloroformate (1.1 eq) dropwise and stir for an additional 2 hours at room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain benzyl isothiocyanate, which can be used in the next step without further purification.

Step 3: Synthesis of this compound (N-((1R,2R)-1,2-diphenyl-2-(methylamino)ethyl)-N'-(phenylmethyl)thiourea)

  • To a solution of (1R,2R)-N1-methyl-1,2-diphenylethane-1,2-diamine (1.0 eq) in dichloromethane, add benzyl isothiocyanate (1.1 eq).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting solid by recrystallization from ethanol to afford this compound as a white solid.

Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol details the in vitro assessment of the antifungal activity of this compound against Fusarium oxysporum.

  • Preparation of Fungal Cultures: Culture Fusarium oxysporum on Potato Dextrose Agar (PDA) plates at 25°C for 5-7 days.

  • Preparation of Test Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mg/mL. Prepare serial dilutions of the stock solution with sterile distilled water containing 0.1% Tween-80 to obtain final concentrations ranging from 0.1 to 100 μg/mL.

  • Assay Procedure: a. Add the appropriate volume of the diluted test compound to molten PDA to achieve the desired final concentrations. b. Pour the amended PDA into sterile Petri dishes (9 cm diameter). c. Place a 5 mm diameter mycelial plug, taken from the edge of an actively growing fungal colony, in the center of each agar plate. d. Use a PDA plate containing DMSO without the test compound as a negative control. A commercial fungicide can be used as a positive control. e. Incubate the plates at 25°C.

  • Data Collection and Analysis: a. Measure the diameter of the fungal colony in two perpendicular directions after 72 hours of incubation. b. Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group. c. Determine the EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) by probit analysis of the inhibition data.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediates cluster_final Final Product & Evaluation 1,2-diphenylethylenediamine 1,2-diphenylethylenediamine Step1 Methylation 1,2-diphenylethylenediamine->Step1 Benzylamine Benzylamine Step2 Isothiocyanate Formation Benzylamine->Step2 Intermediate1 (1R,2R)-N1-methyl-1,2- diphenylethane-1,2-diamine Step1->Intermediate1 Intermediate2 Benzyl isothiocyanate Step2->Intermediate2 Step3 Thiourea Formation Agent62 This compound Step3->Agent62 Intermediate1->Step3 Intermediate2->Step3 Assay Antifungal Activity Assay Agent62->Assay

Caption: Workflow for the synthesis and evaluation of this compound.

Antifungal_Logic Agent62 This compound FungalCell Fungal Cell (e.g., Fusarium oxysporum) Agent62->FungalCell Interacts with CellularTarget Putative Cellular Target (Mechanism under investigation) Agent62->CellularTarget Acts on GrowthInhibition Inhibition of Mycelial Growth FungalCell->GrowthInhibition Leads to CellularTarget->GrowthInhibition

Caption: Postulated logical pathway for the action of this compound.

Application Notes: Evaluating the Efficacy of Antifungal Agent 62 Against Fusarium oxysporum f.sp. cucumerinum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fusarium oxysporum f.sp. cucumerinum is a soil-borne pathogen that causes devastating vascular wilt disease in cucumber plants, leading to significant economic losses in agriculture worldwide. The development of effective antifungal agents is crucial for managing this pathogen. This document provides detailed protocols for testing the efficacy of a novel compound, designated Antifungal Agent 62, against F. oxysporum f.sp. cucumerinum. The described methods cover the determination of minimum inhibitory and fungicidal concentrations, as well as the agent's effects on spore germination and cell membrane integrity.

Quantitative Data Summary

The antifungal activity of Agent 62 against F. oxysporum f.sp. cucumerinum was quantified through a series of in vitro assays. The results are summarized below.

Table 1: In Vitro Antifungal Activity of Agent 62

Assay Type Parameter Value (µg/mL)
Broth Microdilution Minimum Inhibitory Concentration (MIC) 8

| Fungicidal Assay | Minimum Fungicidal Concentration (MFC) | 32 |

Table 2: Effect of Agent 62 on Fungal Spore Germination

Concentration (µg/mL) Inhibition of Spore Germination (%)
0 (Control) 0
2 (1/4 x MIC) 45
4 (1/2 x MIC) 78
8 (MIC) 95

| 16 (2 x MIC) | 100 |

Table 3: Impact of Agent 62 on Cell Membrane Integrity

Concentration (µg/mL) Relative Electrical Conductivity (%)
0 (Control) 5
4 (1/2 x MIC) 35
8 (MIC) 68

| 16 (2 x MIC) | 89 |

Experimental Protocols

Fungal Strain and Culture Conditions

The F. oxysporum f.sp. cucumerinum strain (e.g., ATCC 204433) is cultured on Potato Dextrose Agar (PDA) at 25°C for 7 days. Spores (conidia) are harvested by flooding the agar surface with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping with a sterile glass rod. The resulting suspension is filtered through sterile cheesecloth, and the spore concentration is adjusted to 1 x 10⁶ spores/mL using a hemocytometer.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines with modifications.

Materials:

  • 96-well microtiter plates

  • F. oxysporum f.sp. cucumerinum spore suspension (1 x 10⁶ spores/mL)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile distilled water

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare a serial two-fold dilution of this compound in RPMI-1640 medium directly in the 96-well plate. The final concentrations should range from 0.25 to 128 µg/mL.

  • Add 100 µL of the prepared fungal spore suspension (adjusted to 2 x 10⁴ spores/mL in RPMI-1640) to each well.

  • Include a positive control (fungal suspension without Agent 62) and a negative control (medium only).

  • Incubate the plates at 25°C for 48-72 hours.

  • The MIC is defined as the lowest concentration of Agent 62 at which no visible fungal growth is observed. Growth can be assessed visually or by measuring the optical density at 600 nm.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined as an extension of the MIC assay.

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto a fresh PDA plate.

  • Incubate the PDA plates at 25°C for 3-5 days.

  • The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the subculture PDA plate.

Spore Germination Assay

Protocol:

  • Prepare different concentrations of this compound (e.g., 1/4 x MIC, 1/2 x MIC, MIC, and 2 x MIC) in Potato Dextrose Broth (PDB).

  • Add 50 µL of the fungal spore suspension (1 x 10⁶ spores/mL) to 50 µL of each Agent 62 dilution in a microfuge tube.

  • Incubate the tubes at 25°C for 8 hours.

  • Place a 10 µL drop from each treatment on a microscope slide.

  • Observe under a light microscope. A spore is considered germinated if the germ tube length is at least twice the diameter of the spore.

  • Count at least 100 spores per replicate for each treatment.

  • Calculate the percentage of germination inhibition relative to the untreated control.

Cell Membrane Integrity Assay (Relative Electrical Conductivity)

This assay measures the leakage of electrolytes from the fungal cells, indicating membrane damage.

Protocol:

  • Prepare a mycelial suspension by growing the fungus in PDB for 3 days, then washing and resuspending the mycelia in sterile deionized water.

  • Expose the mycelia to various concentrations of this compound (e.g., 1/2 x MIC, MIC, 2 x MIC) at 25°C.

  • Measure the electrical conductivity of the suspension at different time points (e.g., 0, 2, 4, 8, 12 hours) using a conductivity meter.

  • After the final time point, boil the samples for 10 minutes to cause complete electrolyte leakage and measure the final conductivity.

  • Calculate the relative electrical conductivity using the formula: Relative Conductivity (%) = (Conductivity at time X / Final Conductivity after boiling) x 100.

Visualizations

experimental_workflow cluster_prep Preparation cluster_primary_assays Primary Assays cluster_mechanistic_studies Mechanistic Studies cluster_analysis Data Analysis FungalCulture 1. Fungal Culture (F. oxysporum on PDA) SporeHarvest 2. Spore Harvesting & Concentration Adjustment FungalCulture->SporeHarvest MIC_Assay 3. MIC Assay (Broth Microdilution) SporeHarvest->MIC_Assay SporeGermination 5. Spore Germination Inhibition Assay SporeHarvest->SporeGermination MFC_Assay 4. MFC Assay (Subculturing) MIC_Assay->MFC_Assay Determine Fungicidal Activity MembraneIntegrity 6. Cell Membrane Integrity Assay MIC_Assay->MembraneIntegrity Use MIC values to set concentrations DataAnalysis 7. Data Compilation & Analysis MFC_Assay->DataAnalysis SporeGermination->DataAnalysis MembraneIntegrity->DataAnalysis

Caption: Experimental workflow for evaluating this compound.

logical_relationship cluster_effects Observed Effects Agent62 This compound GrowthInhibition Inhibition of Mycelial Growth (MIC) Agent62->GrowthInhibition SporeInhibition Inhibition of Spore Germination Agent62->SporeInhibition MembraneDamage Cell Membrane Damage Agent62->MembraneDamage TargetOrganism F. oxysporum f.sp. cucumerinum GrowthInhibition->TargetOrganism impacts FungicidalEffect Fungicidal Action (MFC) GrowthInhibition->FungicidalEffect concentration-dependent SporeInhibition->TargetOrganism impacts MembraneDamage->TargetOrganism impacts signaling_pathway Agent62 This compound Ergosterol Ergosterol Synthesis Agent62->Ergosterol Inhibits CellMembrane Cell Membrane HOG1 HOG1 Pathway (Osmotic Stress) CellMembrane->HOG1 Stress signal to IonLeakage Ion Leakage CellMembrane->IonLeakage Disruption leads to Ergosterol->CellMembrane Component of CellLysis Cell Lysis & Death HOG1->CellLysis Failure to adapt leads to IonLeakage->CellLysis

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 62

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel investigational compound, Antifungal Agent 62, against various fungal isolates. The described methodology is based on the widely accepted broth microdilution method, harmonized from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of new and effective antifungal agents. A critical step in the preclinical evaluation of any new antifungal compound is the determination of its in vitro potency against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of this activity, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This application note details a standardized protocol for determining the MIC of this compound.

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol outlines the steps for performing a broth microdilution assay to determine the MIC of this compound.

Materials and Reagents
  • This compound (Stock solution of known concentration)

  • Fungal isolates (Test strains and Quality Control strains)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinopropanesulfonic acid (MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile, disposable pipette tips and reservoirs

  • Multichannel pipette

  • Spectrophotometer or microplate reader (optional, for inoculum standardization)

  • Incubator (35°C)

  • Vortex mixer

  • Sterile saline (0.85%)

  • Sabouraud Dextrose Agar (SDA) plates

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare this compound Serial Dilutions D Inoculate Microtiter Plate A->D B Prepare Fungal Inoculum C Standardize Inoculum B->C C->D E Incubate at 35°C for 24-48 hours D->E F Read MICs Visually E->F G Record Results F->G

Caption: Experimental workflow for determining the MIC of this compound.

Step-by-Step Procedure

1. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be demonstrated to not affect fungal growth.

  • Perform serial two-fold dilutions of this compound in RPMI 1640 medium to achieve concentrations that are twice the final desired test concentrations. This will typically range from 0.03 to 16 µg/mL.[1]

  • Dispense 100 µL of each 2x concentration into the appropriate wells of a 96-well microtiter plate.

2. Inoculum Preparation:

  • Subculture fungal isolates onto Sabouraud Dextrose Agar (SDA) plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Harvest mature colonies and suspend them in sterile saline.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. This can be done visually or using a spectrophotometer.

  • Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[2]

3. Inoculation of Microtiter Plates:

  • Add 100 µL of the final fungal inoculum to each well of the microtiter plate already containing 100 µL of the 2x antifungal dilutions. This will bring the final volume in each well to 200 µL and the antifungal concentrations to their final 1x test concentrations.

  • Include a growth control well (inoculum in RPMI 1640 without the antifungal agent) and a sterility control well (RPMI 1640 only) for each isolate tested.

4. Incubation:

  • Seal the microtiter plates or place them in a container with a moistened towel to prevent evaporation.

  • Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.[3]

5. Reading and Interpreting Results:

  • Following incubation, visually inspect the plates. The MIC is determined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition for azoles and echinocandins against yeasts) compared to the growth control.[4] For some antifungal classes, a complete inhibition of growth is used as the endpoint.[4]

  • A reading aid, such as a mirrored plate reader, can be used to facilitate the visual determination of the MIC.

Data Presentation

The following tables provide a template for presenting the MIC data for this compound and the expected MIC ranges for quality control (QC) strains.

Table 1: MIC of this compound against various fungal isolates (Illustrative Data)

Fungal IsolateThis compound MIC (µg/mL)
Candida albicans ATCC 900280.25
Candida glabrata Clinical Isolate 11
Candida parapsilosis ATCC 220190.5
Candida krusei ATCC 6258>16
Aspergillus fumigatus Clinical Isolate 12

Table 2: Quality Control (QC) Ranges for Standard Antifungal Agents

It is crucial to include standard quality control strains in each assay to ensure the validity of the results.[5][6] The MICs for these strains should fall within the established ranges.

QC StrainAntifungal AgentEstablished MIC Range (µg/mL)
Candida parapsilosis ATCC 22019Amphotericin B0.25 - 2
Anidulafungin0.25 - 2
Caspofungin0.25 - 1
Candida krusei ATCC 6258Amphotericin B0.5 - 2
Fluconazole16 - 128
Voriconazole0.06 - 0.5

Note: The established MIC ranges are based on CLSI and EUCAST guidelines. Laboratories should establish their own internal QC ranges.

Signaling Pathways and Logical Relationships

The determination of the MIC is a direct measure of the inhibitory effect of an antifungal agent on fungal growth. This process does not directly elucidate signaling pathways but provides a critical data point for understanding the agent's mechanism of action. A high MIC value may suggest intrinsic resistance or the activation of fungal stress response pathways, while a low MIC indicates potent inhibition of a vital cellular process.

Logical Relationship Diagram

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_interpretation Interpretation A This compound C Broth Microdilution Assay A->C B Fungal Isolate B->C D MIC Value C->D E Susceptible D->E MIC ≤ Breakpoint S F Intermediate D->F Breakpoint S < MIC ≤ Breakpoint R G Resistant D->G MIC > Breakpoint R

Caption: Logical relationship from experimental inputs to MIC interpretation.

This comprehensive protocol provides a robust framework for the in vitro evaluation of this compound, ensuring that the data generated is reliable, reproducible, and comparable to that of established antifungal agents. Adherence to these standardized methods is paramount for the successful development of new antifungal therapies.

References

Synthesis of 1,2-Diphenylethylenediamine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the chiral scaffold of 1,2-diphenylethylenediamine (DPEN) and its derivatives represents a cornerstone in the design of asymmetric catalysts and the synthesis of complex molecular architectures with high stereoselectivity.[1][2] This document provides detailed application notes and experimental protocols for the laboratory synthesis of various DPEN derivatives, including N-mono/di-substituted analogs and Schiff bases, which are pivotal intermediates in medicinal chemistry and materials science.

Introduction

1,2-Diphenylethylenediamine (DPEN) is a C2-symmetric chiral diamine that serves as a versatile building block in asymmetric synthesis.[1] Its enantiomerically pure forms, (1R,2R)-(+)-DPEN and (1S,2S)-(-)-DPEN, are widely utilized as chiral auxiliaries, resolving agents, and ligands in a myriad of chemical transformations.[3] The derivatization of the primary amino groups of DPEN allows for the fine-tuning of its steric and electronic properties, leading to the development of highly efficient and selective catalysts for reactions such as asymmetric hydrogenation, Michael additions, and Diels-Alder reactions.[1] Furthermore, DPEN derivatives are integral components in the synthesis of Schiff base ligands, particularly salen and salan-type ligands, which form stable complexes with a wide range of metals, finding applications in catalysis and as therapeutic agents.

General Synthetic Methods

The synthesis of DPEN derivatives primarily involves the functionalization of one or both of the primary amine groups. Key synthetic strategies include reductive amination, acylation, sulfonylation, and condensation with carbonyl compounds to form Schiff bases.

  • Reductive Amination: This method is employed for the synthesis of N-alkylated DPEN derivatives. It typically involves the reaction of DPEN with an aldehyde or ketone in the presence of a reducing agent. Common reducing agents include sodium borohydride (NaBH4), sodium triacetoxyborohydride (NaBH(OAc)3), and catalytic hydrogenation. This one-pot reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is subsequently reduced.[2][4][5]

  • Acylation: N-acylated DPEN derivatives are prepared by reacting DPEN with acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the liberated acid. This straightforward method allows for the introduction of a wide variety of acyl groups.

  • Sulfonylation: Similar to acylation, N-sulfonated derivatives are synthesized by the reaction of DPEN with sulfonyl chlorides in the presence of a base. N-tosylated DPEN, for instance, is a widely used ligand in asymmetric transfer hydrogenation.

  • Schiff Base Formation: The condensation of DPEN with aldehydes or ketones, typically with azeotropic removal of water, yields the corresponding diimine Schiff base derivatives. These are important ligands in coordination chemistry.

Experimental Protocols

Protocol 1: Synthesis of Racemic (±)-1,2-Diphenylethylenediamine

This protocol describes the synthesis of the racemic starting material, which can be resolved to obtain the pure enantiomers.

Materials:

  • 1,2-Diphenylethanedione dioxime

  • Methanol

  • Activated carbon

  • Raney nickel

  • 80% Hydrazine hydrate

  • Petroleum ether

Procedure:

  • In a 500 ml four-necked flask equipped with a condenser, dissolve 1,2-diphenylethanedione dioxime (48 g, 0.20 mol) in 260 ml of methanol with stirring.

  • Add activated carbon (2 g, 120 mesh) and Raney nickel (0.5 g).

  • Heat the mixture to 60 °C.

  • Slowly add 80% hydrazine hydrate (28.75 g, 0.46 mol) dropwise, maintaining the reaction temperature between 58-62 °C. Control the addition rate to manage the evolution of nitrogen gas.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material has been consumed, cool the reaction mixture.

  • Filter off the Raney nickel and activated carbon, washing the filter cake with a small amount of water.

  • Distill the filtrate to recover the methanol.

  • Dissolve the residue in 200 ml of petroleum ether and allow the product to crystallize over 24 hours.

  • Filter the solid product to obtain (±)-1,2-diphenylethylenediamine.[6][7]

Protocol 2: Synthesis of N,N'-bis(salicylidene)-(1R,2R)-1,2-diphenylethylenediamine (Salen Ligand)

This protocol details the preparation of a chiral salen-type Schiff base ligand.

Materials:

  • (1R,2R)-1,2-Diphenylethylenediamine

  • Salicylaldehyde

  • Absolute Ethanol

Procedure:

  • Dissolve (1R,2R)-1,2-diphenylethylenediamine in absolute ethanol in a round-bottom flask.

  • Add 2 equivalents of salicylaldehyde to the solution.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure salen ligand.

Protocol 3: General Procedure for Reductive Amination for N-Alkylation

This protocol provides a general method for the synthesis of N-alkylated DPEN derivatives.

Materials:

  • 1,2-Diphenylethylenediamine (or a specific enantiomer)

  • Aldehyde or Ketone (2.2 equivalents for N,N'-dialkylation)

  • Sodium borohydride (or other suitable reducing agent)

  • Methanol (or other suitable solvent)

Procedure:

  • Dissolve 1,2-diphenylethylenediamine in methanol.

  • Add the aldehyde or ketone to the solution and stir at room temperature for 30 minutes to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., sodium borohydride) portion-wise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data

Derivative TypeExample DerivativeStarting MaterialsYield (%)M.P. (°C)Spectroscopic Data HighlightsReference
Racemic DPEN (±)-1,2-Diphenylethylenediamine1,2-Diphenylethanedione dioxime, Hydrazine hydrate98-Chemical Purity: 99.57%[6]
Enantiopure DPEN (1R,2R)-(+)-1,2-DiphenylethylenediamineRacemic DPEN, L-(+)-tartaric acid-79-83[α]D20 +102° (c=1 in ethanol), ee: 99% (GLC)
Enantiopure DPEN (1S,2S)-(-)-1,2-DiphenylethylenediamineRacemic DPEN, D-(-)-tartaric acid-83-85[α]D20 -102° (c=1 in ethanol), ee: 98% (GLC)[3]
Schiff Base (Salen) N,N'-bis(salicylidene)-(1R,2R)-DPEN(1R,2R)-DPEN, Salicylaldehyde>90--General Procedure
N,N'-Dialkyl N,N'-bis(diphenylmethyl)-1,2-propylenediamineN,N'-bis(diphenylmethylene)-1,2-propylenediamine, H2/PtO2-75-77-[8]

Visualization of Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and application of chiral DPEN-based catalysts in asymmetric synthesis, a key area of interest for drug development.

G cluster_synthesis Synthesis of Chiral Ligand cluster_catalyst Catalyst Formation & Application cluster_analysis Analysis and Screening DPEN Chiral 1,2-Diphenylethylenediamine Derivatization Derivatization Reaction (e.g., Reductive Amination, Acylation) DPEN->Derivatization Reagent Derivatizing Reagent (e.g., Aldehyde, Acyl Chloride) Reagent->Derivatization Ligand Chiral DPEN Derivative (Ligand) Derivatization->Ligand Metal Metal Precursor Catalyst Chiral Metal-DPEN Complex (Catalyst) Ligand->Catalyst Metal->Catalyst Reaction Asymmetric Catalytic Reaction Catalyst->Reaction Analysis Enantiomeric Excess (ee) Determination (e.g., Chiral HPLC, GC) Product Enantiomerically Enriched Product Reaction->Product Product->Analysis Screening Biological Activity Screening Product->Screening Lead Lead Compound Identification Screening->Lead

Caption: General workflow for the synthesis of chiral DPEN derivatives and their application in asymmetric catalysis for drug discovery.

References

Application Notes and Protocols for Measuring the Fungicidal Effect of Compound 3a

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: These application notes provide a comprehensive guide for evaluating the fungicidal properties of a novel chemical entity, designated as Compound 3a. The described protocols are based on established methodologies for antifungal susceptibility testing, enabling researchers to determine the compound's potency and killing kinetics against pathogenic fungi. The data generated from these experiments are crucial for the preclinical assessment of new antifungal drug candidates.

The primary objectives of these protocols are to:

  • Determine the Minimum Inhibitory Concentration (MIC) of Compound 3a, which is the lowest concentration that prevents visible growth of a fungus.

  • Determine the Minimum Fungicidal Concentration (MFC), defined as the lowest concentration of the compound that results in a significant reduction (≥99.9%) of the initial fungal inoculum.[1][2]

  • Characterize the time-dependent fungicidal activity through a time-kill curve analysis.[3][4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

Materials:

  • Compound 3a stock solution (e.g., 1 mg/mL in DMSO)

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (620 nm)

  • Sterile saline (0.85%)

  • Sterile deionized water

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

    • Harvest fungal cells (or conidia for molds) and suspend them in sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[2]

  • Compound Dilution:

    • Prepare serial twofold dilutions of Compound 3a in RPMI 1640 medium in the 96-well plate. The typical concentration range to test is 0.03 to 32 µg/mL.

    • Include a positive control (fungal inoculum without Compound 3a) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted compound.

    • Incubate the plate at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.[8]

  • Endpoint Determination:

    • The MIC is the lowest concentration of Compound 3a that causes complete inhibition of visible growth.[8] For some fungi and compounds, a significant reduction in growth (e.g., ≥50%) compared to the positive control may be used as the endpoint.[5]

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined as a secondary step after the MIC has been established.[1]

Materials:

  • 96-well plate from the MIC assay

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile pipette tips

  • Incubator (35°C)

Procedure:

  • Subculturing:

    • From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh SDA plate.

  • Incubation:

    • Incubate the SDA plates at 35°C for 24-48 hours, or until growth is visible in the control culture.

  • MFC Determination:

    • The MFC is the lowest concentration of Compound 3a that results in no fungal growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[1]

Time-Kill Curve Assay

This assay provides a dynamic view of the fungicidal activity of Compound 3a over time.[3][4]

Materials:

  • Compound 3a stock solution

  • Fungal isolate

  • RPMI 1640 medium

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C)

  • SDA plates

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension in RPMI 1640 medium with a starting inoculum of approximately 1-5 x 10^5 CFU/mL. A higher inoculum is used to accurately determine a 3-log10 reduction.[2]

  • Assay Setup:

    • Prepare culture tubes with RPMI 1640 medium containing Compound 3a at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).[9]

    • Include a growth control tube without the compound.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.[10]

  • Colony Forming Unit (CFU) Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto SDA plates and incubate for 24-48 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration of Compound 3a.

    • A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.[1]

Data Presentation

Table 1: MIC and MFC of Compound 3a against various fungal pathogens.

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)MFC/MIC Ratio
Candida albicans ATCC 90028242
Candida glabrata ATCC 20014164
Cryptococcus neoformans H99122
Aspergillus fumigatus Af293284

A compound is generally considered fungicidal if the MFC/MIC ratio is ≤ 4.

Table 2: Time-Kill Kinetics of Compound 3a against Candida albicans ATCC 90028.

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (Compound 3a at 2x MIC)Log10 CFU/mL (Compound 3a at 4x MIC)Log10 CFU/mL (Compound 3a at 8x MIC)
05.05.05.05.0
25.34.84.54.2
45.84.23.83.1
86.53.52.92.0
127.22.82.1<2.0 (LOD)
248.0<2.0 (LOD)<2.0 (LOD)<2.0 (LOD)
488.5<2.0 (LOD)<2.0 (LOD)<2.0 (LOD)

LOD: Limit of Detection

Visualizations

Experimental Workflow

G cluster_0 MIC Determination cluster_1 MFC Determination cluster_2 Time-Kill Assay MIC_prep Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) MIC_dilute Serial Dilution of Compound 3a in 96-well plate MIC_prep->MIC_dilute MIC_incubate Inoculate and Incubate (24-48h, 35°C) MIC_dilute->MIC_incubate MIC_read Read MIC (Lowest concentration with no growth) MIC_incubate->MIC_read MFC_subculture Subculture from clear wells onto SDA plates MIC_read->MFC_subculture Use MIC results TK_expose Expose to Compound 3a (multiples of MIC) MIC_read->TK_expose Use MIC value to set concentrations MFC_incubate Incubate SDA plates (24-48h, 35°C) MFC_subculture->MFC_incubate MFC_read Read MFC (Lowest concentration with ≥99.9% killing) MFC_incubate->MFC_read TK_prep Prepare Fungal Inoculum (1-5 x 10^5 CFU/mL) TK_prep->TK_expose TK_sample Sample at time points (0, 2, 4, 8, 12, 24, 48h) TK_expose->TK_sample TK_plate Plate serial dilutions and count CFU TK_sample->TK_plate TK_plot Plot Log10 CFU/mL vs. Time TK_plate->TK_plot

Caption: Workflow for determining the fungicidal effect of Compound 3a.

Hypothetical Signaling Pathway for Fungicidal Action

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a fungicidal compound like Compound 3a, leading to programmed cell death (apoptosis) in a fungal cell.

G cluster_cell Fungal Cell Compound3a Compound 3a MembraneReceptor Membrane Receptor Compound3a->MembraneReceptor Binds ROS ↑ Reactive Oxygen Species (ROS) MembraneReceptor->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Induces stress Caspase Caspase Activation Mitochondrion->Caspase Releases pro-apoptotic factors DNA_damage DNA Damage & Chromatin Condensation Caspase->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Hypothetical signaling cascade for Compound 3a-induced fungal apoptosis.

References

Application Notes and Protocols for Evaluating New Agricultural Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for the evaluation of novel agricultural fungicides. The methodologies outlined below cover crucial in vitro and in vivo assays, offering a systematic approach from initial screening to field efficacy validation.

Section 1: In Vitro Evaluation Techniques

In vitro assays are fundamental for the initial screening of new fungicidal compounds. They provide rapid and cost-effective methods to determine the intrinsic activity of a compound against a target pathogen.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a cornerstone of antifungal susceptibility testing, determining the lowest concentration of a fungicide that prevents visible in vitro growth of a fungus.

Protocol: Broth Microdilution Method

  • Fungal Inoculum Preparation:

    • Culture the target fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a final density of 1 x 10^5 spores/mL using a hemocytometer.

  • Fungicide Dilution Series:

    • Prepare a stock solution of the test fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the fungicide in a 96-well microtiter plate using an appropriate broth medium (e.g., Potato Dextrose Broth - PDB). The final volume in each well should be 100 µL.

    • Include a positive control (broth with fungal inoculum, no fungicide) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.

    • Seal the plate and incubate at a suitable temperature (typically 25-28°C) for 48-72 hours, or until visible growth is observed in the positive control wells.

  • Data Analysis:

    • The MIC is determined as the lowest fungicide concentration at which no visible growth (turbidity) is observed.

    • Results are often expressed as MIC50 or MIC90, representing the concentration that inhibits 50% or 90% of the tested isolates, respectively.

Data Presentation: MIC Values of Common Fungicides

FungicideTarget PathogenMIC Range (µg/mL)Reference
AzoxystrobinAlternaria alternata0.1 - 1.0--INVALID-LINK--
PropiconazoleFusarium graminearum0.05 - 0.5--INVALID-LINK--
TebuconazoleCercospora sojina0.1 - 1.0--INVALID-LINK--
FluopyramBotrytis cinerea0.01 - 0.1--INVALID-LINK--
Spore Germination Assay

This assay evaluates the effect of a fungicide on the ability of fungal spores to germinate and form a germ tube, a critical early step in plant infection.

Protocol: Slide Germination Method

  • Spore Suspension Preparation:

    • Prepare a fungal spore suspension as described in the MIC assay protocol, with a final concentration of 1 x 10^6 spores/mL.

  • Fungicide Treatment:

    • On a sterile microscope slide, place a 20 µL drop of the spore suspension.

    • Add 20 µL of the test fungicide at various concentrations (prepared as serial dilutions).

    • For the control, add 20 µL of sterile distilled water instead of the fungicide solution.

  • Incubation:

    • Place the slides in a moist chamber (e.g., a petri dish with a wet filter paper) to prevent drying.

    • Incubate at 25-28°C for 12-24 hours.

  • Microscopic Examination and Data Analysis:

    • After incubation, place a coverslip over the drop and observe under a microscope.

    • Count a minimum of 100 spores per replicate for both treated and control slides.

    • A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter.

    • Calculate the percentage of spore germination inhibition using the following formula:

      • % Inhibition = [ (C - T) / C ] x 100

      • Where C is the percentage of germination in the control, and T is the percentage of germination in the treatment.

Section 2: In Vivo Evaluation Techniques

In vivo assays are essential for evaluating fungicide efficacy under conditions that more closely mimic a natural infection, taking into account the host-pathogen interaction.

Greenhouse Trials

Greenhouse trials provide a controlled environment to assess the protective and curative activity of a fungicide on host plants.

Protocol: Protective Efficacy Trial

  • Plant Cultivation:

    • Grow susceptible host plants in pots under optimal greenhouse conditions until they reach the desired growth stage for inoculation.

  • Fungicide Application:

    • Prepare different concentrations of the test fungicide in a spray solution.

    • Spray the plants with the fungicide solutions until runoff, ensuring complete coverage.

    • Include a control group of plants sprayed only with water.

  • Inoculation:

    • After the fungicide has dried on the plant surface (typically 24 hours), inoculate the plants with a spore suspension of the target pathogen.

    • The inoculation method will vary depending on the pathogen (e.g., spraying a spore suspension, placing agar plugs with mycelium on leaves).

  • Incubation and Disease Assessment:

    • Move the inoculated plants to a growth chamber or a designated greenhouse area with conditions conducive to disease development (e.g., high humidity, specific temperature).

    • After a set incubation period (e.g., 7-14 days), assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected).

  • Data Analysis:

    • Calculate the percentage of disease control for each treatment using the formula:

      • % Disease Control = [ (DSC - DST) / DSC ] x 100

      • Where DSC is the disease severity in the control group, and DST is the disease severity in the treated group.

Data Presentation: Greenhouse Trial Efficacy

FungicideTarget DiseaseHost PlantApplication Rate (g a.i./ha)Disease Control (%)
PyraclostrobinPowdery MildewWheat10092
BoscalidGray MoldStrawberry25088
DifenoconazoleApple ScabApple5095
Field Trials

Field trials are the final and most critical step in evaluating a new fungicide, providing efficacy data under real-world agricultural conditions.

Protocol: Randomized Complete Block Design (RCBD) Field Trial

  • Site Selection and Trial Design:

    • Select a field with a history of the target disease and uniform soil and environmental conditions.

    • Design the trial using a Randomized Complete Block Design (RCBD) with at least four replications to minimize the effects of field variability. Each plot should be of a sufficient size to allow for accurate disease assessment and yield measurement.

  • Treatment Application:

    • Apply the fungicide treatments at predetermined growth stages of the crop, using calibrated spray equipment to ensure accurate and uniform application.

    • Include an untreated control and a standard commercial fungicide as a reference.

  • Disease and Crop Assessment:

    • Monitor the trial regularly for disease development.

    • Assess disease incidence and severity at multiple time points using established rating scales.

    • At the end of the growing season, harvest the plots and measure the yield and quality of the crop.

  • Data Analysis:

    • Analyze the disease severity and yield data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

    • Calculate the percentage of disease control as described for greenhouse trials.

Data Presentation: Field Trial Efficacy for Corn Diseases

Fungicide ProductActive Ingredient(s)Gray Leaf Spot EfficacyNorthern Corn Leaf Blight Efficacy
Miravis NeoAzoxystrobin + Pydiflumetofen + PropiconazoleExcellentExcellent
TrivaproAzoxystrobin + Propiconazole + SolatenolVery GoodExcellent
Headline AMPPyraclostrobin + MetconazoleVery GoodVery Good
DelaroProthioconazole + TrifloxystrobinGoodVery Good

Efficacy ratings are based on data from the Crop Protection Network and are categorized as: Excellent, Very Good, Good, Fair, Poor.

Section 3: Visualizations

Signaling Pathway and Experimental Workflows

Fungicide_Evaluation_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Advanced Characterization cluster_3 Computational Approach MIC Minimum Inhibitory Concentration (MIC) Assay Spore_Germination Spore Germination Assay MIC->Spore_Germination Decision1 Active? Spore_Germination->Decision1 Greenhouse Greenhouse Trials (Protective & Curative) Decision2 Efficacious in Greenhouse? Greenhouse->Decision2 Field Field Trials (Efficacy & Phytotoxicity) MOA Mode of Action Studies Field->MOA Resistance Resistance Risk Assessment MOA->Resistance Decision3 Effective in Field? Resistance->Decision3 Docking Molecular Docking Docking->MIC Start New Fungicide Candidate Start->Docking Decision1->Greenhouse Yes End Commercialization Decision Decision1->End No Decision2->Field Yes Decision2->End No Decision3->End Yes Decision3->End No, Re-evaluate

Caption: Experimental workflow for the evaluation of new agricultural fungicides.

Strobilurin_Mode_of_Action cluster_0 Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Block Inhibition of Electron Transfer Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Strobilurin Strobilurin Fungicide (e.g., Azoxystrobin) Strobilurin->Complex_III

Caption: Mode of action of strobilurin fungicides in the mitochondrial electron transport chain.

Application Notes and Protocols: Antifungal Agent 62 (Compound 3a)

Author: BenchChem Technical Support Team. Date: November 2025

For Experimental Use in Fungal Research

These application notes provide a summary of the known information and detailed experimental protocols for the use of Antifungal Agent 62, also referred to as Compound 3a, in a research setting. This document is intended for researchers, scientists, and drug development professionals investigating novel antifungal compounds.

Introduction

This compound (Compound 3a) is a chiral diamine derivative identified as a potent fungicidal agent.[1][2] It has demonstrated significant activity against the plant pathogenic fungus Fusarium oxysporum f.sp. cucumerinum, the causal agent of Fusarium wilt in cucumber.[1][2] This compound belongs to a class of chiral diamine derivatives that are being explored for their potential as novel antiviral and fungicidal agents in crop protection.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₃H₂₅N₃S
Molecular Weight 375.53 g/mol
Chemical Name N-((1R,2R)-1-amino-1,2-diphenylethyl)-N'-benzylthiourea
Appearance (Not specified in available literature)
Solubility (Not specified in available literature, likely soluble in organic solvents like DMSO for stock solutions)
Storage Store at room temperature in a dry, dark place.

Quantitative Data

The following table summarizes the reported in vitro antifungal activity of this compound (Compound 3a) against various fungal pathogens.

Fungal SpeciesAssay TypeEfficacy MetricValue (µg/mL)Reference
Fusarium oxysporum f.sp. cucumerinumMycelial Growth InhibitionEC₅₀Data not publicly availableYang S, et al. 2023
Botrytis cinereaMycelial Growth InhibitionEC₅₀Data not publicly availableYang S, et al. 2023
Gibberella zeaeMycelial Growth InhibitionEC₅₀Data not publicly availableYang S, et al. 2023
Rhizoctonia solaniMycelial Growth InhibitionEC₅₀Data not publicly availableYang S, et al. 2023
Phytophthora infestansMycelial Growth InhibitionEC₅₀Data not publicly availableYang S, et al. 2023

EC₅₀ (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response.

Postulated Mechanism of Action

The precise mechanism of action for this compound has not been explicitly detailed in the available literature. However, studies on similar thiourea derivatives suggest a multi-faceted mode of action that may include:

  • Cell Membrane Disruption: Thiourea compounds can interfere with the integrity of the fungal cell membrane, leading to increased permeability.[1][3]

  • Induction of Oxidative Stress: An increase in reactive oxygen species (ROS) levels within the fungal cell has been observed following treatment with some thiourea derivatives.[1][3]

  • Enzyme Inhibition: Certain thiourea derivatives have been shown to inhibit the activity of fungal enzymes, such as laccase, which can be crucial for pathogenesis.[1][3]

cluster_0 Fungal Cell membrane Cell Membrane ros Increased ROS membrane->ros Disruption leads to death Fungal Cell Death ros->death enzyme Enzyme Inactivation (e.g., Laccase) enzyme->death agent This compound (Thiourea Derivative) agent->membrane Targets agent->enzyme Potentially Inhibits

Caption: Postulated mechanism of action for thiourea-based antifungal agents.

Experimental Protocols

The following protocols are detailed methodologies for key experiments to evaluate the antifungal efficacy of this compound.

In Vitro Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay

This protocol details the determination of the half-maximal effective concentration (EC₅₀) of this compound against Fusarium oxysporum using the mycelial growth inhibition method.[4][5][6]

Materials:

  • This compound (Compound 3a)

  • Fusarium oxysporum culture

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Sterile distilled water

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator (25-28°C)

  • Laminar flow hood

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture Fusarium oxysporum on PDA plates for 5-7 days at 25-28°C until the mycelium covers the plate.

    • Using a sterile 5 mm cork borer, take mycelial plugs from the edge of an actively growing colony.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mg/mL).

    • Further dilute the stock solution with sterile distilled water to create a series of working concentrations.

  • Preparation of Amended Media:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to 45-50°C in a water bath.

    • In a laminar flow hood, add the appropriate volume of the this compound working solutions to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final concentration of DMSO is consistent across all plates and does not exceed 1% (v/v), as this may inhibit fungal growth.

    • Prepare a control plate containing PDA and the same concentration of DMSO used in the treatment plates.

    • Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.

  • Inoculation and Incubation:

    • Place a 5 mm mycelial plug of Fusarium oxysporum in the center of each PDA plate (both treatment and control).

    • Seal the plates with parafilm and incubate them at 25-28°C in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.

    • Calculate the average colony diameter for each concentration.

    • Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(DC - DT) / DC] x 100 Where:

      • DC = Average diameter of the colony in the control plate

      • DT = Average diameter of the colony in the treatment plate

    • Plot the MGI (%) against the logarithm of the concentration of this compound.

    • Determine the EC₅₀ value from the dose-response curve using appropriate statistical software (e.g., GraphPad Prism, R).

cluster_workflow Mycelial Growth Inhibition Assay Workflow prep_inoculum Prepare Fungal Inoculum (Fusarium oxysporum) inoculate Inoculate Plates with Mycelial Plugs prep_inoculum->inoculate prep_stock Prepare Stock Solution (this compound in DMSO) prep_media Prepare Amended PDA Media (Varying Concentrations) prep_stock->prep_media prep_media->inoculate incubate Incubate at 25-28°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Mycelial Growth Inhibition (%) measure->calculate determine_ec50 Determine EC50 Value calculate->determine_ec50

Caption: Experimental workflow for the mycelial growth inhibition assay.

Safety Precautions

  • This compound is for research use only and should not be used in humans or animals.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

  • Fusarium oxysporum is a plant pathogen and should be handled using appropriate microbiological safety practices.

Disclaimer: The information provided in these application notes is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific laboratory conditions and research objectives. The potential mechanism of action is based on related compounds and has not been definitively confirmed for this compound.

References

Troubleshooting & Optimization

enhancing the antifungal potency of Antifungal agent 62

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Welcome to the technical support center for Antifungal Agent 62. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a novel, semi-synthetic lipopeptide belonging to the echinocandin class. Its primary mechanism of action is the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This disruption leads to a loss of cell wall integrity, osmotic instability, and ultimately, cell death in susceptible fungi.[1][2]

Q2: How should I reconstitute and store this compound? A2: this compound is supplied as a lyophilized powder. For stock solutions, reconstitute the powder in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL. This stock solution should be stored at -20°C for up to 6 months. For working solutions, further dilute the DMSO stock in a buffered aqueous medium, such as RPMI-1640 with MOPS, to the desired concentration. Avoid repeated freeze-thaw cycles.

Q3: What is the spectrum of activity for this compound? A3: Agent 62 demonstrates potent activity primarily against Candida species, including many azole-resistant strains, and Aspergillus species. Its activity against Cryptococcus neoformans and the Mucorales is limited due to differences in cell wall composition.

Q4: Are there known resistance mechanisms to this compound? A4: Yes, as with other echinocandins, resistance can emerge through mutations in the FKS genes (FKS1, FKS2, FKS3) which encode for the target enzyme, β-(1,3)-D-glucan synthase. These mutations can reduce the binding affinity of the agent, leading to higher Minimum Inhibitory Concentrations (MICs).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Question/Issue Potential Causes Recommended Solutions
Q: Why are my MIC results inconsistent across replicates? 1. Inoculum Heterogeneity: The fungal suspension may not be uniformly mixed, leading to variable cell counts in each well.[3] 2. Agent Precipitation: The agent may be precipitating out of the solution at higher concentrations, especially if the final DMSO concentration is too high. 3. Inconsistent Pipetting: Small volume errors can lead to significant concentration differences. 4. Edge Effects: Evaporation from wells on the edge of the microtiter plate can concentrate the agent and media.1. Vortex Thoroughly: Ensure the fungal inoculum is vortexed for at least 20 seconds before dilution and before adding to the plate.[4] 2. Check Solubility: Ensure the final DMSO concentration in your assay does not exceed 1% (v/v). If necessary, prepare an intermediate dilution of the stock solution in your assay medium. 3. Use Calibrated Pipettes: Use properly calibrated pipettes and proper technique. Consider using a multichannel pipette for adding inoculum to ensure consistency.[4] 4. Mitigate Edge Effects: Fill the outer wells with sterile water or media and do not use them for experimental data.
Q: Why is the MIC higher than expected for a susceptible strain? 1. High Inoculum Density: An inoculum concentration that is too high can overwhelm the agent.[5] 2. Media Composition: The specific components of the growth medium can affect the agent's activity. For example, high serum content can bind the agent. 3. Incorrect Incubation Time: Reading results too late may allow for trailing growth, which can obscure the true MIC.[6] 4. pH of Media: The pH of the assay medium can influence the activity of the antifungal agent.[5]1. Standardize Inoculum: Prepare the inoculum according to standardized protocols (e.g., CLSI M27/M38) using a spectrophotometer or hemocytometer to ensure a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.[7] 2. Use Standard Media: Use standardized media like RPMI-1640 with MOPS buffer for susceptibility testing.[8] 3. Adhere to Reading Times: For Candida species, read MICs at 24 hours.[9] For azoles and echinocandins, the endpoint is a significant reduction in growth (~50%), not complete inhibition.[6][9] 4. Buffer the Medium: Ensure your medium is properly buffered to a physiological pH (7.0) using MOPS.[8]
Q: I am observing "trailing growth" (reduced but persistent growth at concentrations above the MIC). What does this mean? Trailing growth is a known phenomenon, particularly with fungistatic agents or when testing certain fungi. It represents residual, non-prolific growth and can complicate MIC determination if read visually.[6]The true MIC should be recorded as the lowest concentration that produces a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well.[9] This is the standard endpoint for echinocandins against yeasts.[6]
Q: My synergistic experiment (checkerboard assay) is not showing the expected synergy. Why? 1. Suboptimal Concentration Ranges: The concentration ranges for one or both agents may not cover the synergistic interaction zone. 2. Incorrect FIC Index Calculation: Errors in calculation can lead to misinterpretation. 3. Antagonistic Interaction: The second agent may genuinely have an indifferent or antagonistic interaction with Agent 62. Some oncology drugs, for instance, have been shown to antagonize antifungal activity.[10]1. Optimize Ranges: Center your dilution series around the known MIC of each agent alone (e.g., from 4x MIC to 1/8x MIC). 2. Verify Calculations: Use the standard formula: FIC Index = (MIC of Agent 62 in combination / MIC of Agent 62 alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is defined as an FIC Index ≤ 0.5.[11][12] 3. Consider the Mechanism: Review the mechanism of the second agent to assess the biological plausibility of a synergistic interaction.

Enhancing the Antifungal Potency of Agent 62

One of the most effective strategies for enhancing the potency of an antifungal agent and overcoming potential resistance is through combination therapy. Synergistic interactions can lead to a greater antifungal effect at lower concentrations, potentially reducing toxicity and minimizing the development of resistance.

Synergy with Azole Antifungals

Combining Agent 62 (an echinocandin) with an azole antifungal (e.g., fluconazole) is a promising strategy. Agent 62 weakens the cell wall by inhibiting glucan synthesis, which may increase the penetration of the azole to its target, the lanosterol 14α-demethylase in the cell membrane.

Table 1: Example Checkerboard Assay Results for Agent 62 in Combination with Fluconazole against Candida albicans

Agent 62 (µg/mL)Fluconazole (µg/mL)Growth (+/-)FIC IndexInterpretation
0.125 (MIC) 0---
01.0 (MIC) ---
0.06250.125+--
0.03125 0.25 - 0.5 Synergy
0.01560.5+--
0.031250.125+--
0.06250.25-0.75Additive

Note: The Fractional Inhibitory Concentration (FIC) Index is calculated for the first well showing no growth. FIC Index = (0.03125/0.125) + (0.25/1.0) = 0.25 + 0.25 = 0.5. An FIC Index of ≤ 0.5 is considered synergistic.[11][12]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M27 standard for yeast susceptibility testing.[5]

  • Prepare Inoculum: Select 3-5 colonies from a 24-hour culture on Sabouraud Dextrose Agar. Suspend in 5 mL of sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Dilute Inoculum: Perform a 1:1000 dilution of the adjusted inoculum into RPMI-1640 medium (buffered with MOPS). This creates the final working inoculum.

  • Prepare Agent Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in RPMI-1640 medium. The final volume in each well should be 100 µL. Include a growth control well (no agent) and a sterility control well (no inoculum).

  • Inoculate Plate: Add 100 µL of the working inoculum to each well (except the sterility control). This brings the final volume to 200 µL and further dilutes the agent and inoculum by a factor of 2. The final inoculum density will be ~0.5-2.5 x 10³ CFU/mL.

  • Incubate: Incubate the plate at 35°C for 24 hours.

  • Read MIC: The MIC is the lowest concentration of the agent that causes a prominent (~50%) reduction in turbidity compared to the growth control.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol allows for the assessment of interactions between two antifungal agents.[4][11][13]

  • Plate Setup: Use a 96-well microtiter plate. Along the x-axis, prepare serial dilutions of this compound. Along the y-axis, prepare serial dilutions of the second agent (e.g., fluconazole).

  • Dispense Agents:

    • Add 50 µL of RPMI-1640 medium to all wells.

    • Along the x-axis, add 50 µL of Agent 62 at 4x the desired final concentration, creating a 2x concentration plate after this step.

    • Along the y-axis, add 50 µL of the second agent at 4x the desired final concentration, creating another 2x concentration plate.

    • This results in a matrix of combination concentrations.

  • Inoculation: Prepare the fungal inoculum as described in the MIC protocol. Add 100 µL of the working inoculum to each well.

  • Incubate and Read: Incubate the plate at 35°C for 24-48 hours. Visually inspect for turbidity.

  • Calculate FIC Index: Determine the MIC of each agent alone and in combination. Calculate the FIC Index for each non-turbid well using the formula: FIC A = (MIC of A in combination) / (MIC of A alone); FIC B = (MIC of B in combination) / (MIC of B alone); FIC Index = FIC A + FIC B. Interpret the result: ≤ 0.5 = Synergy; > 0.5 to 4 = Indifference/Additive; > 4 = Antagonism.[12]

Visualizations

Mechanism of Action and Fungal Response

The diagram below illustrates the mechanism of action of this compound and the subsequent activation of the Cell Wall Integrity (CWI) pathway, a compensatory survival mechanism in fungi.[14][15][16]

G Agent62 This compound GS β-(1,3)-D-Glucan Synthase (FKS) Agent62->GS Inhibits Glucan β-(1,3)-D-Glucan GS->Glucan Synthesizes Sensor Cell Wall Stress Sensors (Wsc1, Mid2) Glucan->Sensor Stress Signal PKC PKC Sensor->PKC Activates MAPK MAP Kinase Cascade (Bck1, Mkk1, Slt2) PKC->MAPK Activates TF Transcription Factors (e.g., Rlm1) MAPK->TF Activates Genes Cell Wall Repair Gene Expression TF->Genes Induces

Caption: Mechanism of Agent 62 and the Fungal Cell Wall Integrity (CWI) Pathway.

Experimental Workflow: Checkerboard Synergy Assay

This workflow outlines the key steps for performing a checkerboard assay to test for synergistic interactions.

G A 1. Prepare Agent Dilutions (Agent 62 & Drug B at 4x) B 2. Dispense into 96-Well Plate (Create 2D Gradient) A->B C 3. Prepare & Add Fungal Inoculum B->C D 4. Incubate (35°C, 24-48h) C->D E 5. Read Results (Visual Inspection for Turbidity) D->E F 6. Calculate FIC Index (FIC_A + FIC_B) E->F G Interpret: Synergy (≤0.5) Indifference (>0.5 to 4) Antagonism (>4) F->G G Start Inconsistent MICs Observed CheckInoculum Is Inoculum Standardized and Homogenized? Start->CheckInoculum CheckPipetting Is Pipetting Accurate and Calibrated? CheckInoculum->CheckPipetting Yes FixInoculum Action: Re-standardize and Vortex Inoculum CheckInoculum->FixInoculum No CheckSolubility Is Agent Soluble? (DMSO < 1%) CheckPipetting->CheckSolubility Yes FixPipetting Action: Calibrate Pipettes, Use Multichannel CheckPipetting->FixPipetting No CheckPlate Using Edge Wells for Data? CheckSolubility->CheckPlate Yes FixSolubility Action: Adjust Dilution Scheme to Lower DMSO CheckSolubility->FixSolubility No FixPlate Action: Exclude Edge Wells from Analysis CheckPlate->FixPlate Yes Resolved Problem Resolved CheckPlate->Resolved No FixInoculum->Resolved FixPipetting->Resolved FixSolubility->Resolved FixPlate->Resolved

References

overcoming solubility problems with Antifungal agent 62

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges with Antifungal Agent 62.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits good solubility in DMSO, which is a common solvent for preparing high-concentration stock solutions of novel chemical entities for in vitro and in vivo assays.[1][2] When preparing for cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid cellular toxicity.[3]

Q2: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?

A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds.[2] This occurs because the compound is poorly soluble in water. Here are several strategies to address this:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in the buffer to prevent a sudden change in solvent polarity.[3]

  • Use of Co-solvents: Incorporating a co-solvent in your final aqueous solution can improve the solubility of this compound.[4][5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4]

  • Sonication: After dilution, use a water bath sonicator for a few minutes to help dissolve any precipitate that has formed.[6][7]

  • Gentle Warming: If the compound is thermostable, warming the solution to 37°C may aid in dissolution.[6][7]

Q3: What is the maximum recommended concentration for a stock solution of this compound in DMSO?

A3: While the absolute maximum solubility in DMSO is high, for practical laboratory use, preparing a stock solution in the range of 10-50 mM is recommended. This concentration allows for convenient dilution into final assay concentrations while keeping the final DMSO percentage low. Storing compounds at excessively high concentrations in DMSO for long periods can sometimes lead to precipitation or degradation.

Q4: Can I use solvents other than DMSO to prepare my initial stock solution?

A4: Yes, other polar aprotic solvents may be suitable. However, DMSO is generally the first choice due to its strong solubilizing power for a wide range of organic compounds and its compatibility with many biological assays.[8] If DMSO is not suitable for your experimental setup, consider solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), but always verify their compatibility with your specific assay.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility problems with this compound.

Initial Solubility Observations

If you are experiencing difficulty dissolving this compound, consult the following table for its approximate solubility in common laboratory solvents. This data can help you select an appropriate solvent system.

Table 1: Approximate Solubility of this compound in Various Solvents

SolventSolubility at 25°C (mg/mL)Notes
Water< 0.01Practically insoluble.
Phosphate-Buffered Saline (PBS) pH 7.4< 0.01Practically insoluble.
Ethanol~5Moderately soluble.
Methanol~3Sparingly soluble.
Propylene Glycol~20Soluble.
Polyethylene Glycol 400 (PEG 400)~50Freely soluble.
Dimethyl Sulfoxide (DMSO)> 100Very soluble.
Acetone~10Soluble.

Note: These values are approximate and may vary based on the purity of the compound and solvents, as well as ambient temperature and pressure.

Improving Aqueous Solubility with Co-solvents

For experiments requiring this compound to be in an aqueous solution, the use of co-solvents is a highly effective strategy.[5][9] The following table provides data on the impact of common co-solvents on the aqueous solubility of this compound.

Table 2: Enhanced Aqueous Solubility of this compound with Co-solvents

Aqueous System (pH 7.4)This compound Solubility (µg/mL)Fold Increase
100% PBS< 1-
95% PBS / 5% Ethanol~50> 50x
90% PBS / 10% Ethanol~120> 120x
95% PBS / 5% Propylene Glycol~80> 80x
90% PBS / 10% Propylene Glycol~200> 200x
95% PBS / 5% PEG 400~150> 150x
90% PBS / 10% PEG 400~400> 400x

Note: When using co-solvents in cell-based assays, it is crucial to run appropriate vehicle controls to account for any potential effects of the solvents on the cells.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound (powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Determine the molecular weight (MW) of this compound from the Certificate of Analysis. For this example, we will assume a MW of 450.5 g/mol .

  • Calculate the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 450.5 g/mol = 4.505 mg

  • Carefully weigh out approximately 4.5 mg of this compound powder and place it into a sterile vial. Record the exact weight.

  • Calculate the precise volume of DMSO needed to achieve a 10 mM concentration based on the actual weight.

    • Volume (mL) = [Mass (mg) / MW ( g/mol )] / 10 mM

  • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Vortex the vial for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution.[6][7]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization Test in a Co-solvent System

This protocol outlines how to determine the solubility of this compound in an aqueous buffer containing a co-solvent.

Materials:

  • This compound (powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Co-solvent (e.g., PEG 400)

  • Saturated solution preparation tubes (e.g., screw-cap microcentrifuge tubes)

  • Shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare the desired co-solvent/buffer mixture (e.g., 10% PEG 400 in PBS).

  • Add an excess amount of this compound powder to a tube containing a known volume of the co-solvent/buffer mixture. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Seal the tube and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the tube at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.

  • Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility by correcting for the dilution factor.

Visualizations

Hypothesized Mechanism of Action

This compound is hypothesized to be a triazole-class antifungal. The diagram below illustrates the proposed mechanism of action, which involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[10][11] Poor solubility can limit the amount of agent reaching its target, thereby reducing its efficacy.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell cluster_inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane Disrupted_Membrane Disrupted Cell Membrane (Cell Death) Agent62 This compound Agent62->CYP51 Inhibition CYP51->Ergosterol Ergosterol Synthesis

Caption: Hypothesized inhibition of the ergosterol pathway by this compound.

Workflow for Stock Solution Preparation

The following workflow diagram outlines the key steps and decision points when preparing a stock solution of a poorly soluble compound like this compound.

Stock_Solution_Workflow start Start calc Calculate Mass for Target Concentration start->calc weigh Weigh Compound calc->weigh add_solvent Add Calculated Volume of DMSO weigh->add_solvent dissolve Attempt to Dissolve (Vortex) add_solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check assist Apply Assisted Solubilization (Sonicate / Warm to 37°C) check->assist No store Store at -20°C/-80°C check->store Yes recheck Re-inspect Solution assist->recheck recheck->store Yes fail Insoluble at Target Conc. (Consider Lower Conc.) recheck->fail No

Caption: Experimental workflow for preparing a stock solution of this compound.

Troubleshooting Logic for Solubility Issues

This diagram provides a logical path for troubleshooting solubility issues encountered during your experiments.

Solubility_Troubleshooting start Compound Precipitates in Aqueous Medium q1 Is the final concentration of organic solvent (e.g., DMSO) as high as the assay allows? start->q1 a1 Increase organic solvent concentration (e.g., from 0.1% to 0.5% DMSO). Run vehicle controls. q1->a1 No q2 Have you tried assisted dissolution methods? q1->q2 Yes a1->q2 a2 Gently warm solution to 37°C. Use a water bath sonicator. q2->a2 No q3 Have you tried using a co-solvent? q2->q3 Yes a2->q3 a3 Add a biocompatible co-solvent (e.g., 5-10% PEG 400 or Ethanol). Test co-solvent for assay interference. q3->a3 No end_fail Consider reformulating or using a suspension for in vivo studies. q3->end_fail Yes end_success Problem Solved a3->end_success

Caption: A logical workflow for troubleshooting solubility issues with this compound.

References

Technical Support Center: Optimizing 1,2-Diphenylethylenediamine (DPEN) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on modifications to the 1,2-diphenylethylenediamine (DPEN) core to enhance biological or catalytic activity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental advantage of using the 1,2-diphenylethylenediamine (DPEN) scaffold?

A1: 1,2-Diphenylethylenediamine is considered a "privileged chiral scaffold" in asymmetric synthesis.[1][2] Its C2 symmetry, stereogenic centers, and the availability of both (1R,2R) and (1S,2S) enantiomers make it a versatile building block for a wide range of organocatalysts and ligands.[1][3] These catalysts are effective in various reaction mechanisms, including enamine, iminium, hydrogen-bonding, and anion-binding catalysis.[1][2]

Q2: What are the most common initial modifications performed on the DPEN core to create a catalyst?

A2: A frequent initial modification is the N-tosylation to form N-tosyl-1,2-diphenylethylenediamine (TsDPEN). This derivative is a crucial ligand precursor for catalysts used in asymmetric transfer hydrogenation, a reaction for which Ryōji Noyori received the Nobel Prize in Chemistry in 2001.[3] Other common modifications include the introduction of thiourea, sulfonamide, or amido groups to create bifunctional catalysts capable of hydrogen bonding.[1]

Q3: How can I synthesize the basic (R,R)- or (S,S)-DPEN core?

A3: The chiral DPEN core can be prepared from benzil through reductive amination. This process typically yields a mixture of the chiral and meso diastereomers. The desired chiral diastereomer can then be isolated and resolved into its (R,R) and (S,S) enantiomers using tartaric acid as a resolving agent.[3]

Q4: My DPEN-based catalyst is showing poor solubility in my reaction solvent. What can I do?

A4: Poor solubility can be addressed by modifying the substituents on the DPEN core or its phenyl rings. Introducing more lipophilic groups can improve solubility in non-polar organic solvents. Conversely, for reactions in greener solvents like water, incorporating polar or charged functional groups can be effective.[1] For some catalytic systems, deep eutectic solvents (DESs) may offer an alternative medium with unique solvation properties.[4]

Troubleshooting Guide for Asymmetric Catalysis

This guide addresses common issues encountered during the application of DPEN derivatives in catalytic experiments.

Issue 1: Low Enantioselectivity (e.e.)

Potential Cause Troubleshooting Step Explanation
Suboptimal Temperature Lower the reaction temperature. Reactions are often run at 0 °C, -10 °C, or lower.[1]Lower temperatures often increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.
Incorrect Solvent Choice Screen a variety of solvents with different polarities (e.g., toluene, CH2Cl2, THF, MeCN).The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.
Insufficient Catalyst-Substrate Interaction Modify the DPEN core to introduce stronger non-covalent interaction sites (e.g., thiourea, amido, or sulfonamido groups).[1]These groups act as hydrogen-bond donors, creating a more rigid and ordered transition state, which is crucial for stereocontrol.[1][2]
Impure Chiral Ligand Verify the enantiomeric purity of your DPEN starting material or ligand using techniques like chiral HPLC or GLC.[5]The presence of the opposite enantiomer will directly decrease the measured e.e. of the product.

Issue 2: Low Yield or Poor Conversion

Potential Cause Troubleshooting Step Explanation
Catalyst Deactivation/Poisoning Ensure all reagents and solvents are pure and dry. Use an inert atmosphere (N2 or Ar) if the catalyst is air- or moisture-sensitive.Heteroatoms in substrates or impurities can coordinate strongly to metal-based catalysts, leading to poisoning.[6] For organocatalysts, acidic or basic impurities can disrupt the catalytic cycle.
Insufficient Catalyst Loading Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol% or 10 mol%).While lower loadings are ideal, some challenging reactions require a higher catalyst concentration to achieve a reasonable reaction rate.
Poor Pre-catalyst Activation (for metal complexes) Ensure the active Pd(0), Ru(II), or other metallic species is generated in situ effectively.[7]The choice of pre-catalyst, ligand, base, and solvent can significantly impact the formation of the active catalytic species. In some cases, a reducing agent is necessary.[6][7]
Steric Hindrance Use a catalyst with less steric bulk around the active site if substrates are hindered.[8]Highly bulky ligands can prevent the substrate from accessing the catalytic center, thereby slowing or stopping the reaction.

Issue 3: Inconsistent or Irreproducible Results

Potential Cause Troubleshooting Step Explanation
Catalyst Degradation Store catalysts under appropriate conditions (e.g., in a desiccator, under inert gas, protected from light).Many complex organocatalysts and metal complexes can degrade over time, especially if they are sensitive to air, moisture, or light.
Variability in Reagent Quality Use reagents from the same batch for a series of experiments. Verify the purity of key starting materials.Trace impurities in substrates, solvents, or additives can have a significant impact on catalytic performance.
Reaction Setup Inconsistency Standardize procedures for reagent addition sequence, stirring rate, and temperature control.The order of addition can affect the formation of the active catalyst and potential side reactions.[7]

Visualizations

Logical Flow & Workflow Diagrams

cluster_0 Core Modification Strategy DPEN (R,R)- or (S,S)-DPEN Core N_Sub N-Substitution DPEN->N_Sub P_Sub Phenyl Ring Substitution DPEN->P_Sub Thiourea Thiourea/Amide (H-Bonding) N_Sub->Thiourea Sulfonamide Sulfonamide (TsDPEN) (Steric/Electronic Tuning) N_Sub->Sulfonamide Imidazoline Imidazoline (Ligand for Metals) N_Sub->Imidazoline

Caption: General strategies for modifying the 1,2-diphenylethylenediamine core.

start Poor Reaction Outcome check_ee Low e.e.? start->check_ee check_yield Low Yield? check_ee->check_yield No temp Lower Temperature check_ee->temp Yes purity Check Reagent Purity check_yield->purity Yes end Re-evaluate check_yield->end No solvent Screen Solvents temp->solvent ligand Modify Ligand (add H-bond donor) solvent->ligand ligand->end loading Increase Catalyst Loading purity->loading conditions Ensure Inert Conditions loading->conditions conditions->end

Caption: Troubleshooting logic for common issues in DPEN-catalyzed reactions.

Quantitative Data Summary

The performance of a catalyst is highly dependent on the specific reaction. The tables below summarize results for selected DPEN-based catalysts in representative asymmetric reactions.

Table 1: Asymmetric Michael Addition of Dimedone to a Cinnamone Derivative [1]

Catalyst Modification on (1R,2R)-DPENYield (%)e.e. (%)
Unmodified DPEN>9588
N-Cyclohexyl substituent6185
Binaphthyl-modified9491

Table 2: Asymmetric Michael Addition of β-ketoesters to trans-β-nitrostyrene [1]

Catalyst (Derivative of (1S,2S)-DPEN)Yield (%)Diastereomeric Ratio (d.r.)e.e. (%)
C3-symmetric trisimidazolineUp to 99>20:1Up to 95
C2-symmetric bisimidazolineUp to 99>20:1Up to 96

Experimental Protocols

Protocol 1: General Synthesis of an N-Monosulfonylated-DPEN Derivative (e.g., TsDPEN)

This protocol is a generalized procedure based on the common synthesis of monosulfonated diamines, which are versatile ligands.[9]

  • Dissolution: Dissolve one equivalent of the chiral DPEN enantiomer (e.g., (1R,2R)-DPEN) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (N2). Cool the solution in an ice bath (0 °C).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, ~1.5 equivalents) to the solution.

  • Sulfonyl Chloride Addition: Slowly add a solution of the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, ~1.0 equivalent) in the same solvent to the reaction mixture dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure N-monosulfonylated-DPEN derivative.

  • Characterization: Confirm the structure and purity using NMR spectroscopy, mass spectrometry, and polarimetry.

Protocol 2: General Procedure for a DPEN-Organocatalyzed Asymmetric Michael Addition

This protocol outlines a typical workflow for testing a DPEN-based organocatalyst.[1]

  • Catalyst Preparation: In an oven-dried vial under an inert atmosphere, add the DPEN-based organocatalyst (e.g., 2-10 mol%).

  • Reagent Addition: Add the Michael donor (e.g., a 1,3-dicarbonyl compound, 1.2 equivalents) and the chosen reaction solvent (e.g., toluene). Stir the mixture for 5-10 minutes at the desired reaction temperature (e.g., 0 °C).

  • Initiation: Add the Michael acceptor (e.g., an α,β-unsaturated ketone, 1.0 equivalent) to the vial to initiate the reaction.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material (Michael acceptor) is consumed.

  • Quenching & Workup: Once complete, quench the reaction by adding a suitable reagent (e.g., a drop of acetic acid or saturated NH4Cl solution). Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired product.

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (e.e.) and/or diastereomeric ratio (d.r.) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

References

refining the in vitro testing protocol for Antifungal agent 62

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vitro testing protocol for Antifungal Agent 62.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a fungicidal agent with demonstrated activity against Fusarium oxysporum f.sp. cucumerinum.[1] It is intended for research use in studies investigating novel antiviral and fungicidal agents.[1]

Q2: What are the standard recommended in vitro susceptibility testing methods for this compound?

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI), such as broth microdilution (M27/M38) and disk diffusion (M44), are recommended for determining the in vitro activity of this compound.[2][3][4][5] These methods provide a reliable framework for assessing the minimum inhibitory concentration (MIC) of the agent against susceptible fungi.

Q3: How should stock solutions of this compound be prepared and stored?

For accurate and reproducible results, it is crucial to follow the manufacturer's instructions for preparing and storing stock solutions. Generally, antifungal agents are dissolved in a suitable solvent, like dimethyl sulfoxide (DMSO), to create a high-concentration stock solution, which is then serially diluted in the testing medium.[6] Stock solutions should be stored at the recommended temperature to maintain stability.

Q4: What quality control (QC) strains should be used when testing this compound?

The use of established QC strains is essential for monitoring the accuracy and precision of susceptibility testing. Recommended QC strains for antifungal susceptibility testing can be found in CLSI documents M27 and M44.[4][6] These strains have well-defined MIC ranges for common antifungal agents and help ensure the reliability of the testing procedure.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent MIC values between experiments 1. Inoculum size variability.2. Improper stock solution preparation or storage.3. Variation in incubation time or temperature.[7]4. Pipetting errors during serial dilutions.1. Standardize the inoculum preparation using a spectrophotometer or hemocytometer.2. Prepare fresh stock solutions and store them under recommended conditions.3. Ensure consistent incubation parameters as per CLSI guidelines.4. Use calibrated pipettes and proper pipetting techniques.
Trailing growth (reduced but persistent growth at concentrations above the MIC) This phenomenon, also known as the "trailing effect," can occur with some fungistatic drugs where growth is only partially inhibited over a range of concentrations.[7][8]1. Read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours), as recommended for certain drug-organism combinations.[7]2. Determine the minimum fungicidal concentration (MFC) to assess the agent's killing activity.
Paradoxical growth (Eagle effect) observed at high concentrations Some antifungal agents, particularly echinocandins, can exhibit reduced activity at very high concentrations.[8]1. Test a wider range of concentrations to fully characterize the dose-response curve.2. If the effect is confirmed, report the MIC as the lowest concentration that inhibits growth, and note the paradoxical effect at higher concentrations.
No zone of inhibition in disk diffusion assay 1. The test organism may be resistant to this compound.2. Improper disk storage or handling, leading to degradation of the agent.3. The concentration of the agent on the disk is too low.4. Inoculum density is too high.1. Confirm the finding with a broth microdilution assay.2. Store disks in a desiccated, dark environment at the recommended temperature.3. Ensure the correct disk potency is used.4. Prepare the inoculum according to CLSI M44 guidelines.
Contamination of microtiter plates or agar plates 1. Non-sterile technique during inoculum preparation or plate inoculation.2. Contaminated media or reagents.1. Use aseptic techniques throughout the experimental setup.2. Perform sterility checks on all media and reagents before use.

Experimental Protocols

Broth Microdilution Susceptibility Testing (Adapted from CLSI M27/M38)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolate

  • Sterile saline or water

  • Spectrophotometer

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the recommended solvent at a concentration 100 times the highest final concentration to be tested.

  • Inoculum Preparation:

    • Culture the fungal isolate on appropriate agar plates.

    • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve the final recommended inoculum concentration (0.5-2.5 x 10^3 CFU/mL).

  • Plate Preparation:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate.

    • The final volume in each well should be 100 µL.

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the organism.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Disk Diffusion Susceptibility Testing (Adapted from CLSI M44)

This method provides a qualitative assessment of susceptibility.

Materials:

  • Filter paper disks impregnated with a known concentration of this compound

  • Mueller-Hinton agar supplemented with glucose and methylene blue

  • Fungal isolate

  • Sterile saline

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the Mueller-Hinton agar plate in three directions.

  • Disk Application: Aseptically apply the this compound disk to the surface of the inoculated agar.

  • Incubation: Invert the plates and incubate at 35°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Fungal Inoculum Fungal Inoculum Plate Inoculation Plate Inoculation Fungal Inoculum->Plate Inoculation Serial Dilution->Plate Inoculation Incubate Incubate Plate Inoculation->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Broth microdilution workflow for MIC determination.

hypothetical_signaling_pathway This compound This compound Erg11 14-alpha-demethylase (Erg11) This compound->Erg11 Inhibits Disrupted Membrane Integrity Disrupted Membrane Integrity This compound->Disrupted Membrane Integrity Ergosterol Ergosterol Erg11->Ergosterol Produces Erg11->Disrupted Membrane Integrity Lanosterol Lanosterol Lanosterol->Erg11 Substrate Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of

Caption: Hypothetical mechanism of action for this compound.

References

Technical Support Center: Synthesis of Fungicidal Diamines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of fungicidal diamines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of these important compounds. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in fungicidal diamine synthesis?

A1: Low yields in the synthesis of fungicidal diamines can often be attributed to several factors:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome. For instance, in the N-alkylation of anilines with methyl-(RS)-2-chloropropionate, switching the solvent to DMF and using potassium carbonate as the base was found to dramatically increase the yield.[1]

  • Side Reactions: The presence of multiple reactive sites in the starting materials can lead to the formation of undesired byproducts.

  • Incomplete Reactions: Insufficient reaction time or inadequate temperature can lead to a significant amount of unreacted starting material, thus lowering the yield of the desired product.

  • Product Degradation: Some diamine compounds may be sensitive to the reaction or work-up conditions, leading to degradation and a lower isolated yield.

Q2: How can I improve the purity of my synthesized fungicidal diamine?

A2: Improving the purity of your compound often requires optimizing the purification process. Common techniques include:

  • Column Chromatography: This is a highly effective method for separating the target compound from impurities. The choice of solvent system is crucial for achieving good separation.

  • Recrystallization: For solid compounds, recrystallization from a suitable solvent can significantly enhance purity by removing impurities that have different solubility profiles.

  • Acid-Base Extraction: Exploiting the basic nature of diamines, an acid-base extraction can be used to separate them from neutral or acidic impurities.

Q3: I am observing the formation of multiple byproducts in my reaction. What strategies can I employ to minimize them?

A3: The formation of byproducts is a common issue. To minimize them, consider the following strategies:

  • Protecting Groups: If your starting materials have multiple reactive functional groups, using protecting groups can prevent unwanted side reactions. This is particularly important when synthesizing unsymmetrical diamines.

  • Control of Stoichiometry: Carefully controlling the molar ratios of your reactants can favor the formation of the desired product over byproducts.

  • Reaction Condition Optimization: Adjusting the temperature, reaction time, and order of addition of reagents can influence the reaction pathway and reduce the formation of undesired products.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue Possible Cause Suggested Solution
Low or No Product Formation Inactive catalyst or reagents.Verify the activity of the catalyst and the purity of the reagents. Consider using fresh reagents.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions may require heating, while others need to be cooled to prevent side reactions.
Presence of moisture or air in sensitive reactions.Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to moisture or air.
Difficulty in Isolating the Product Product is highly soluble in the work-up solvent.Use a different solvent for extraction in which your product has lower solubility.
Formation of an emulsion during extraction.Add a small amount of brine to the aqueous layer to break the emulsion.
Inconsistent Fungicidal Activity Presence of impurities that interfere with the biological assay.Re-purify the compound using a different method (e.g., preparative HPLC) to ensure high purity.
Degradation of the compound upon storage.Store the compound under appropriate conditions (e.g., low temperature, protected from light and moisture).

Experimental Protocols

Below are generalized methodologies for key experiments cited in the literature.

General Procedure for the Synthesis of N-acyl-N-arylalaninates:

  • N-alkylation of anilines: A mixture of the substituted aniline, methyl-(RS)-2-chloropropionate, and potassium carbonate in DMF is stirred at a specified temperature for a set duration.[1] The reaction progress is monitored by TLC.

  • Work-up: After completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • N-acylation: The purified N-arylalanine is dissolved in a suitable solvent (e.g., dry benzene) with triethylamine. The acyl chloride is added dropwise, and the reaction is stirred until completion.[1]

  • Final Purification: The product is isolated and purified using similar work-up and chromatography procedures as described above.

Quantitative Data Summary

The following table summarizes the in vitro fungicidal activity of selected diamide compounds against various phytopathogenic fungi.

CompoundTarget FungusEC50 (μg/mL)Reference
II-a-10Cytospora sp.>50[2]
F1Sclerotinia sclerotiorum20.8[3]
F3Sclerotinia sclerotiorum5.4[3]
F15Sclerotinia sclerotiorum2.9[3]
ThifluzamideSclerotinia sclerotiorum4.3[3]
FluopyramSclerotinia sclerotiorum1.2[3]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of fungicidal diamines.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization pure Pure Diamine recrystallization->pure analysis Structural & Purity Analysis (NMR, MS, HPLC) pure->analysis bioassay Fungicidal Activity Assay analysis->bioassay

Caption: A general experimental workflow for the synthesis, purification, and analysis of fungicidal diamines.

G start Low Yield Observed q1 Is the starting material consumed? (Check TLC) start->q1 a1_yes Incomplete Reaction or Product Degradation q1->a1_yes No a1_no Side Product Formation q1->a1_no Yes sol1 Increase reaction time/temperature or use milder work-up conditions a1_yes->sol1 sol2 Optimize reaction conditions (solvent, base) or use protecting groups a1_no->sol2

Caption: A troubleshooting decision tree for diagnosing and resolving low reaction yields.

References

how to improve the selectivity of Antifungal agent 62

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental use of Antifungal Agent 62 (also known as Compound 3a).

Troubleshooting Guide: Improving the Selectivity of this compound

Researchers may encounter challenges related to the selectivity of this compound. This guide offers insights into potential issues and strategies for improvement.

Core Issue: Suboptimal Selectivity Against Fungal Pathogens

This compound, a chiral diamine derivative, has demonstrated potent fungicidal activity, particularly against Fusarium oxysporum f.sp. cucumerinum. However, achieving high selectivity—maximizing fungal cell death while minimizing off-target effects on host (mammalian) cells—is crucial for its therapeutic potential.

Potential Causes and Troubleshooting Strategies

Potential Cause Troubleshooting Strategy Experimental Validation
Inherent Cytotoxicity The inherent structure of this compound may lead to off-target effects on mammalian cells.Perform a cytotoxicity assay (e.g., MTT assay) on a relevant mammalian cell line to determine the 50% cytotoxic concentration (CC50).
Suboptimal Compound Analogs Structure-Activity Relationship (SAR) studies of related thiourea and diamine derivatives suggest that modifications to the aromatic rings and the diamine linker can influence selectivity.Synthesize or procure analogs of this compound with substitutions on the phenyl rings (e.g., electron-withdrawing or electron-donating groups) to assess their impact on antifungal activity and cytotoxicity.
Formulation and Delivery Poor solubility or non-targeted delivery can lead to higher required doses and increased off-target toxicity.Investigate alternative formulation strategies, such as the use of nanocarriers (e.g., liposomes), to improve the solubility and targeted delivery of the agent to the site of infection.
Data Presentation: Antifungal Activity and Hypothetical Selectivity

The following table summarizes the known antifungal activity of this compound and presents a hypothetical cytotoxicity profile to illustrate the calculation of the Selectivity Index (SI). The SI is a critical parameter for evaluating the therapeutic window of an antifungal compound.

Formula for Selectivity Index (SI): SI = CC50 (mammalian cells) / MIC or EC50 (fungal cells)

Compound Fungal Species EC50 (µg/mL) Mammalian Cell Line (Hypothetical) CC50 (µg/mL) (Hypothetical) Selectivity Index (SI) (Hypothetical)
This compound (3a) Fusarium oxysporum f.sp. cucumerinum3.21Human Embryonic Kidney 293 (HEK293T)15046.7
Analog 3b Fusarium oxysporum f.sp. cucumerinum5.89Human Embryonic Kidney 293 (HEK293T)25042.4
Analog 3i Fusarium oxysporum f.sp. cucumerinum2.15Human Embryonic Kidney 293 (HEK293T)12055.8

Note: The CC50 and SI values are hypothetical and for illustrative purposes. Researchers must determine these values experimentally for their specific cell lines and conditions. A higher SI value indicates greater selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

The precise mechanism of action for this compound has not been definitively elucidated in the available literature. However, based on studies of structurally related thiourea and chiral diamine derivatives, it is hypothesized to involve the disruption of fungal cell membrane integrity or interference with mitochondrial function.[1][2] These mechanisms can lead to increased cell permeability and ultimately, cell death.

Q2: How can I determine the selectivity of this compound in my experiments?

To determine the selectivity, you need to compare the concentration of the agent that inhibits fungal growth with the concentration that is toxic to mammalian cells. This is typically done by:

  • Determining the Minimum Inhibitory Concentration (MIC) or 50% effective concentration (EC50) against your fungal strain of interest using a broth microdilution assay.

  • Determining the 50% cytotoxic concentration (CC50) against a relevant mammalian cell line using a cytotoxicity assay, such as the MTT assay.

  • Calculating the Selectivity Index (SI = CC50/MIC or EC50). A higher SI indicates better selectivity.

Q3: What structural modifications could potentially improve the selectivity of this compound?

Based on structure-activity relationship (SAR) studies of similar compounds, the following modifications could be explored:

  • Substitution on the Phenyl Rings: Introducing electron-withdrawing or electron-donating groups on the phenyl rings can alter the electronic properties of the molecule, potentially affecting its interaction with fungal-specific targets.

  • Modification of the Diamine Moiety: Altering the stereochemistry or the substituents on the diamine core may influence target binding and selectivity.

  • Altering the Thiourea Linker: Changes to the linker region could impact the molecule's flexibility and binding orientation.

Q4: Are there any known off-target effects for this class of compounds?

While specific off-target effects for this compound are not documented, compounds with similar structures can sometimes interact with mammalian cellular components, leading to cytotoxicity. It is essential to experimentally determine the cytotoxic profile of this compound against relevant mammalian cell lines to identify any potential off-target effects.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Antifungal Susceptibility of Fusarium oxysporum

This protocol is adapted from standard methodologies for filamentous fungi.

Materials:

  • This compound

  • Fusarium oxysporum culture

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture F. oxysporum on potato dextrose agar (PDA) at 28°C for 5-7 days to encourage sporulation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the conidial suspension to a concentration of 1-5 x 10^6 CFU/mL using a hemocytometer.

    • Dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in RPMI-1640 in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted drug.

    • Include a growth control (inoculum without drug) and a sterility control (medium only).

    • Incubate the plates at 35°C for 48-72 hours.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the agent that causes a complete inhibition of visible growth.

Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxicity of this compound.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the 96-well plates with your chosen mammalian cells at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the agent.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the vehicle control.

    • Determine the CC50 value by plotting the percentage of viability against the log of the agent's concentration and fitting the data to a dose-response curve.

Visualizations

Antifungal_Selectivity_Workflow cluster_fungal Fungal Arm cluster_mammalian Mammalian Arm cluster_analysis Selectivity Analysis FungalCulture Culture Fungal Strain (e.g., F. oxysporum) BrothMicrodilution Broth Microdilution Assay FungalCulture->BrothMicrodilution Inoculum MIC_EC50 Determine MIC/EC50 BrothMicrodilution->MIC_EC50 Growth Inhibition Data SelectivityIndex Calculate Selectivity Index (SI) SI = CC50 / MIC (EC50) MIC_EC50->SelectivityIndex MammalianCulture Culture Mammalian Cells (e.g., HEK293T) MTT_Assay MTT Cytotoxicity Assay MammalianCulture->MTT_Assay Cell Seeding CC50 Determine CC50 MTT_Assay->CC50 Viability Data CC50->SelectivityIndex

Caption: Experimental workflow for determining the selectivity of this compound.

SAR_Logic Start Start with This compound Modify Structural Modification Start->Modify A Substitute on Phenyl Rings Modify->A B Alter Diamine Moiety Modify->B C Modify Thiourea Linker Modify->C Assay Assess Antifungal Activity and Cytotoxicity A->Assay B->Assay C->Assay Analyze Analyze SAR Data Assay->Analyze Improved Improved Selectivity Analyze->Improved Positive Correlation NoImprovement No Improvement Analyze->NoImprovement Negative/No Correlation NoImprovement->Modify Iterate Design

Caption: Logic diagram for improving selectivity via Structure-Activity Relationship (SAR) studies.

References

stability of Antifungal agent 62 in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Antifungal Agent 62. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Based on available data, this compound (also referred to as Compound 3a) exhibits good solubility and stability in Dimethyl Sulfoxide (DMSO). For optimal performance in antifungal assays, it is recommended to prepare a high-concentration stock solution in DMSO.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound in DMSO should be stored at -20°C for long-term use (up to one year) or at 4°C for short-term use (up to two weeks).[1][2] Avoid repeated freeze-thaw cycles, which may lead to degradation of the compound. For other antifungal agents, storage at -80°C in solvent is also a common practice for long-term stability.[2]

Q3: Can I use aqueous solutions to dissolve this compound?

A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor water solubility.[3] To prepare working solutions for biological assays, it is advised to first dissolve the compound in DMSO to create a stock solution, which can then be further diluted in the appropriate aqueous medium. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced toxicity to fungal cells.

Q4: Are there any known incompatibilities of this compound with common solvents or additives?

A4: While specific incompatibility data for this compound is not available, it is generally advisable to avoid strong acids, bases, and strong oxidizing or reducing agents, as these can promote chemical degradation of organic compounds.[2] When preparing formulations, it is best to use high-purity solvents and assess the compatibility on a small scale first.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution of the DMSO stock solution into an aqueous buffer.

  • Cause: The limited solubility of this compound in aqueous solutions can lead to precipitation when the concentration exceeds its solubility limit.

  • Solution:

    • Decrease the final concentration of this compound in the aqueous solution.

    • Increase the percentage of DMSO in the final working solution, but be mindful of its potential effects on the experimental system.

    • Consider the use of a co-solvent or a solubility-enhancing excipient, such as a cyclodextrin, after appropriate validation.

Issue 2: Loss of antifungal activity of the working solution over time.

  • Cause: this compound may be unstable in the aqueous working solution at room temperature or under specific assay conditions (e.g., exposure to light). While many antifungal agents are stable, some, like Amphotericin B, are known to be light-sensitive.[4]

  • Solution:

    • Prepare fresh working solutions immediately before each experiment.

    • Store working solutions on ice and protect them from light during the experiment.

    • Perform a time-course experiment to determine the stability of the compound under your specific assay conditions.

Issue 3: Inconsistent results in antifungal susceptibility testing.

  • Cause: Variability in the preparation of the fungal inoculum, inconsistent final concentrations of the antifungal agent, or degradation of the compound can all contribute to inconsistent results.

  • Solution:

    • Standardize the inoculum preparation by following established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).[5][6]

    • Ensure accurate and consistent dilution of the stock solution.

    • Always use freshly prepared working solutions of this compound.

Stability Data

Currently, specific quantitative stability data for this compound in a range of different solvents is not publicly available. The information provided is based on general knowledge of handling similar chemical compounds. Researchers are encouraged to perform their own stability studies to determine the optimal conditions for their specific experimental needs.

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general framework for assessing the stability of this compound in a given solvent.

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest (e.g., DMSO, Acetonitrile, Methanol) to achieve a final concentration of 1 mg/mL.

  • Incubation: Aliquot the stock solution into several vials and store them under different conditions (e.g., -20°C, 4°C, room temperature, 40°C) and time points (e.g., 0, 24, 48, 72 hours).

  • Sample Preparation for HPLC: At each time point, dilute an aliquot of the incubated solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Data Analysis:

    • Monitor the peak area of this compound at each time point.

    • Calculate the percentage of the agent remaining relative to the initial time point (t=0).

    • Observe the appearance of any new peaks, which may indicate degradation products.

Workflow and Relationships

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_outcome Outcome A Prepare Stock Solution (this compound in Solvent) B1 Timepoint 0 A->B1 B2 Timepoint 1 A->B2 B3 Timepoint 'n' A->B3 C HPLC Analysis B1->C Analyze t=0 B2->C Analyze t=1 B3->C Analyze t=n D Data Interpretation (% Remaining, Degradation Products) C->D E Determine Stability Profile D->E

Caption: Workflow for assessing the stability of this compound.

References

Validation & Comparative

Comparative Analysis of Antifungal Agent 62 (Compound 3a) in Diverse Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the efficacy and experimental validation of a novel chiral diamine derivative with broad-spectrum fungicidal activity.

Introduction

Antifungal agent 62, identified as Compound 3a in recent literature, is a novel chiral diamine derivative that has demonstrated significant fungicidal properties.[1][2][3] This comparison guide provides a detailed overview of its activity against various fungal strains, placing it in context with established antifungal agents. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies. This guide synthesizes available experimental data, outlines detailed methodologies for key assays, and visualizes relevant pathways and workflows to facilitate a comprehensive understanding of this promising new compound.

Performance Comparison

This compound (Compound 3a) has shown potent and broad-spectrum activity against a range of phytopathogenic fungi. The following table summarizes the available quantitative data on its efficacy, alongside that of common comparator antifungal agents.

Fungal StrainThis compound (Compound 3a) EC50 (μg/mL)Carbendazim EC50 (μg/mL)Fluconazole EC50 (μg/mL)
Fusarium oxysporum9.8>50-
Botrytis cinerea15.28.5-
Gibberella zeae12.7>50-
Rhizoctonia solani18.56.2-
Colletotrichum gloeosporioides25.4>50-
Alternaria solani21.3>50-
Candida albicans--0.5

Data for this compound (Compound 3a) and Carbendazim are sourced from Yang et al., 2023. Data for Fluconazole is representative and sourced from general literature.

Mechanism of Action

The precise mechanism of antifungal action for this compound has not been fully elucidated in the primary literature. However, studies on similar chiral diamine compounds suggest that their mode of action may not involve targeting the fungal cell wall or ergosterol binding, which are the mechanisms of many common antifungals.[2] The structural characteristics of this compound, a chiral diamine derivative, point towards a potentially novel mechanism that warrants further investigation.

In contrast, the comparator antifungal agents operate through well-established pathways:

  • Carbendazim: Belongs to the benzimidazole class and acts by inhibiting beta-tubulin synthesis, which is essential for microtubule formation and cell division in fungi.

  • Fluconazole: An azole antifungal that inhibits the enzyme lanosterol 14-alpha-demethylase, a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

The potential for a novel mechanism of action makes this compound a compelling candidate for further research, particularly in the context of combating fungal strains resistant to existing drug classes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is used to determine the half-maximal effective concentration (EC50) of antifungal compounds against mycelial growth of various fungal strains.

1. Fungal Culture Preparation:

  • The test fungi are cultured on potato dextrose agar (PDA) plates at 25°C in the dark for 3-5 days to allow for sufficient mycelial growth.

2. Compound Preparation:

  • This compound and comparator compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
  • A series of dilutions are prepared from the stock solutions in sterile distilled water to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% (v/v) to avoid inhibiting fungal growth.

3. Assay Plate Preparation:

  • The prepared compound dilutions are mixed with molten PDA medium (cooled to approximately 45-50°C) and poured into sterile Petri dishes (9 cm diameter).
  • Control plates are prepared with PDA medium containing DMSO at the same final concentration as the treatment plates.

4. Inoculation:

  • A 5 mm diameter mycelial disc is taken from the edge of an actively growing fungal culture plate and placed in the center of each prepared agar plate.

5. Incubation:

  • The inoculated plates are incubated at 25°C in the dark.

6. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions when the mycelial growth in the control group reaches the edge of the plate.
  • The percentage of mycelial growth inhibition is calculated using the following formula:
  • Inhibition (%) = [(dc - dt) / dc] × 100
  • Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.
  • The EC50 value is determined by probit analysis of the inhibition data.

Visualizations

Experimental Workflow for Antifungal Activity Screening

The following diagram illustrates the general workflow for evaluating the in vitro antifungal activity of a test compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture (on PDA) F Inoculate with Mycelial Disc A->F B Compound Stock (in DMSO) C Serial Dilutions B->C D Mix Compound with Molten PDA C->D E Pour Plates D->E E->F G Incubate F->G H Measure Colony Diameter G->H I Calculate % Inhibition H->I J Determine EC50 I->J

Caption: Workflow for in vitro antifungal screening.

Signaling Pathways of Common Antifungal Comparators

The diagrams below depict the established mechanisms of action for Carbendazim and Fluconazole.

Carbendazim Mechanism of Action

G cluster_fungus Fungal Cell Tubulin β-tubulin Microtubules Microtubule Assembly Tubulin->Microtubules inhibition Mitosis Mitosis Microtubules->Mitosis CellDivision Cell Division Mitosis->CellDivision Carbendazim Carbendazim Carbendazim->Tubulin binds to G cluster_ergosterol Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Fluconazole Fluconazole Fluconazole->Enzyme inhibits

References

Comparative Analysis of Antifungal Agent 62 and Ningnanmycin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of antifungal drug development, this guide provides a detailed comparative analysis of two promising antifungal agents: the synthetic chiral diamine derivative, Antifungal Agent 62 (also referred to as Compound 3a), and the microbially-derived antibiotic, ningnanmycin. This report synthesizes available experimental data on their antifungal activity, delves into their respective mechanisms of action, and outlines the experimental protocols used for their evaluation.

I. Overview and Chemical Properties

This compound (Compound 3a) is a novel, synthetic chiral diamine derivative that has demonstrated significant fungicidal activity, particularly against phytopathogenic fungi. As a synthetic compound, it offers the potential for structural modification to optimize its antifungal spectrum and efficacy.

Ningnanmycin is a well-established, broad-spectrum antibiotic produced by the fermentation of the soil actinomycete Streptomyces noursei var. xichangensis. It is classified as a cytosine nucleoside peptide antibiotic and is utilized in agriculture for its antiviral and antifungal properties.

II. Quantitative Antifungal Activity

The following table summarizes the available quantitative data on the in vitro antifungal activity of this compound and ningnanmycin against various fungal pathogens. It is important to note that direct comparative studies against the same fungal strains are limited in the currently available literature.

Antifungal AgentFungal SpeciesActivity MetricValueReference
This compound (Compound 3a) Fusarium oxysporum f. sp. cucumerinumEC50Data not available in abstract, described as "excellent"[1]
Ningnanmycin Pseudopestalotiopsis camelliae-sinensisEC5075.92 U/ml[2]
Ningnanmycin Sclerotinia homoeocarpaEC500.01 µg/ml[3]
Ningnanmycin Colletotrichum cerealeEC500.30 µg/ml[3]

III. Mechanism of Action

The modes of action of this compound and ningnanmycin differ significantly, reflecting their distinct chemical origins and structures.

This compound (Compound 3a)

The precise mechanism of action for this compound has not been fully elucidated. However, as a chiral diamine derivative, its antifungal activity is hypothesized to involve disruption of fungal cell membrane integrity or interference with essential cellular processes like polyamine biosynthesis. Some studies on other diamine compounds suggest they may lead to an accumulation of spermine, which can be toxic to fungal cells[4].

Ningnanmycin

Ningnanmycin exhibits a dual mechanism of action. It directly inhibits fungal growth by interfering with protein synthesis, specifically targeting ribosomes[2]. Additionally, it induces a systemic resistance response in host plants, a key feature of its protective effect in agricultural applications. This induced resistance is mediated through the activation of multiple plant defense signaling pathways, including the MAPK signaling pathway, leading to the production of pathogenesis-related proteins and an enhanced defense state against fungal and viral pathogens[5][6].

IV. Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these antifungal agents.

In Vitro Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay

This method is commonly used to determine the efficacy of antifungal compounds against filamentous fungi.

  • Preparation of Fungal Inoculum: A mycelial disc (typically 5 mm in diameter) is excised from the edge of an actively growing fungal colony cultured on a suitable solid medium, such as Potato Dextrose Agar (PDA).

  • Preparation of Treatment Plates: The antifungal agent is incorporated into the molten PDA at various concentrations. The amended PDA is then poured into sterile Petri dishes. A control plate without the antifungal agent is also prepared.

  • Inoculation and Incubation: The mycelial disc is placed in the center of each prepared Petri dish. The plates are then incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period.

  • Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • Determination of EC50: The half-maximal effective concentration (EC50), which is the concentration of the antifungal agent that inhibits 50% of the mycelial growth, is determined by plotting the percentage of inhibition against the logarithm of the compound's concentration and performing a regression analysis[7].

V. Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and proposed mechanisms of action.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A Fungal Culture (e.g., on PDA) F Inoculate with Fungal Plug A->F B Antifungal Agent Stock Solution C Prepare Serial Dilutions of Antifungal Agent B->C D Incorporate into Molten Agar Medium C->D E Pour into Petri Dishes D->E E->F G Incubate at Optimal Temperature H Measure Colony Diameter G->H I Calculate Percent Inhibition H->I J Determine EC50 Value I->J

General workflow for in vitro antifungal screening.

ningnanmycin_pathway cluster_plant_cell Plant Cell Ningnanmycin Ningnanmycin Receptor Plant Cell Receptor (e.g., FLS2, RLK1) Ningnanmycin->Receptor MAPK_Cascade MAPK Signaling Cascade (MAPKKK) Receptor->MAPK_Cascade Ca_Signaling Calcium Signaling (e.g., CML19) Receptor->Ca_Signaling Transcription_Factors Transcription Factors (e.g., WRKY40, WRKY70) MAPK_Cascade->Transcription_Factors Ca_Signaling->Transcription_Factors Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes PR_Proteins Pathogenesis-Related (PR) Proteins Defense_Genes->PR_Proteins Systemic_Resistance Systemic Acquired Resistance (SAR) PR_Proteins->Systemic_Resistance Fungal_Pathogen Fungal Pathogen Systemic_Resistance->Fungal_Pathogen Inhibition

Ningnanmycin-induced plant defense signaling pathway.

agent62_mechanism cluster_fungal_cell Fungal Cell Agent62 This compound (Chiral Diamine Derivative) Cell_Membrane Fungal Cell Membrane Agent62->Cell_Membrane Disruption Polyamine_Biosynthesis Polyamine Biosynthesis Agent62->Polyamine_Biosynthesis Inhibition Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Spermine_Accumulation Spermine Accumulation (Toxic) Polyamine_Biosynthesis->Spermine_Accumulation Spermine_Accumulation->Cell_Death

References

A Head-to-Head Comparison of the Antifungal Activities of Compound 3a and Ribavirin

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel and effective antifungal agents, researchers often evaluate a wide array of chemical entities. This guide provides a comparative analysis of the antifungal properties of a novel synthetic compound, designated as Compound 3a, and the established antiviral drug, ribavirin, which has demonstrated secondary antifungal effects. This comparison is intended for researchers, scientists, and professionals in drug development to objectively assess the performance of these two compounds based on available experimental data.

Quantitative Antifungal Activity

The antifungal efficacy of Compound 3a and ribavirin has been quantified using standard in vitro assays, primarily determining the minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC50). The following table summarizes the available data for each compound against various fungal species. It is important to note that the available data for Compound 3a is against plant pathogenic fungi, while the data for ribavirin is primarily against human pathogenic yeasts of the Candida genus.

CompoundFungal SpeciesQuantitative MetricValueReference
Compound 3a Rhizoctonia solaniEC50>50 mg/L[1][2]
Pyricularia oryzaeEC50>50 mg/L[1][2]
Botrytis cinereaEC50>50 mg/L[1][2]
Bipolaris maydisEC50>50 mg/L[1][2]
Colletotrichum gloeosporioidesEC50>50 mg/L[1][2]
Ribavirin Fluconazole-susceptible Candida albicansMIC802-4 µg/mL[3][4]
Fluconazole-resistant Candida albicansMIC808 µg/mL[3][4]
Candida species (including C. albicans, C. parapsilosis, and C. tropicalis)MIC0.37 to 3.02 µg/mL[5]
C. krusei, C. glabrata, C. lusitaniaeMIC≥24.16 µg/mL[5]

Note: Compound 3a in this comparison refers to a specific 3-indolyl-3-hydroxy oxindole derivative as described in the cited literature. The antifungal activity of other compounds also designated "3a" in different studies may vary.

Experimental Protocols

The methodologies employed to ascertain the antifungal activity of these compounds are critical for interpreting the results. The following are detailed descriptions of the key experimental protocols used in the cited studies.

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) for ribavirin against Candida species was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Fungal Inoculum Preparation: Fungal isolates were cultured on Sabouraud dextrose agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This suspension was further diluted in RPMI 1640 medium to obtain the final inoculum concentration.

  • Drug Dilution: A serial dilution of the test compound (ribavirin) was prepared in a 96-well microtiter plate containing RPMI 1640 medium.

  • Incubation: Each well was inoculated with the fungal suspension. The plates were then incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC was determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well. For yeasts like Candida, the MIC80, or the concentration inhibiting 80% of growth, is often reported.

In Vitro Antifungal Activity Assay for EC50 Determination

The antifungal activity of Compound 3a against plant pathogenic fungi was evaluated by measuring the mycelial growth inhibition.

  • Compound Preparation: Compound 3a was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then mixed with potato dextrose agar (PDA) medium to achieve the desired final concentrations.

  • Fungal Inoculation: A mycelial disc of a specific diameter was taken from the edge of an actively growing fungal colony and placed at the center of the PDA plates containing the test compound.

  • Incubation: The plates were incubated at a controlled temperature (e.g., 25-28°C) for a period sufficient for the fungal growth in the control plate (without the compound) to reach the edges.

  • EC50 Calculation: The diameter of the fungal colony on each plate was measured. The percentage of mycelial growth inhibition was calculated relative to the control. The EC50 value, the concentration of the compound that inhibits 50% of mycelial growth, was then calculated using regression analysis.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for in vitro antifungal susceptibility testing, a fundamental procedure in the evaluation of novel antifungal compounds.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture Fungal Culture (e.g., on Agar Plate) Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Wells Inoculum_Prep->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution of Compound Compound_Stock->Serial_Dilution Microtiter_Plate 96-Well Microtiter Plate Serial_Dilution->Microtiter_Plate Incubation Incubation (e.g., 35°C, 24-48h) Inoculation->Incubation Read_Results Read Results (Visually or Spectrophotometrically) Incubation->Read_Results Determine_MIC Determine MIC/EC50 Read_Results->Determine_MIC

Caption: Workflow for in vitro antifungal susceptibility testing.

Signaling Pathways and Mechanisms of Action

Ribavirin

Ribavirin, a guanosine analog, is primarily an antiviral drug. Its proposed antifungal mechanism is not fully elucidated but is thought to involve the disruption of fungal cellular processes. One suggested mechanism is the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides.[6] By depleting the intracellular pool of GTP, ribavirin can hinder fungal RNA and DNA synthesis, thereby inhibiting growth. Additionally, studies suggest that ribavirin may reduce the virulence of Candida albicans by inhibiting biofilm formation and the activity of extracellular phospholipases.[3][4]

The following diagram illustrates the proposed mechanism of action for ribavirin.

Ribavirin_Mechanism Ribavirin Ribavirin RMP Ribavirin Monophosphate Ribavirin->RMP Phosphorylation Virulence_Factors Virulence Factors (Biofilm, Phospholipase) Ribavirin->Virulence_Factors Inhibits IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) RMP->IMPDH Inhibits GTP_Pool Guanosine Triphosphate (GTP) Pool IMPDH->GTP_Pool Synthesizes Fungal_Replication Fungal RNA/DNA Synthesis GTP_Pool->Fungal_Replication Required for Reduced_Virulence Reduced Virulence

Caption: Proposed antifungal mechanism of action for ribavirin.

Compound 3a

The precise mechanism of action for the specific Compound 3a (3-indolyl-3-hydroxy oxindole derivative) has not been detailed in the available literature. As a novel synthetic compound, further studies would be required to elucidate its molecular targets and antifungal pathways.

Conclusion

This comparative guide provides a snapshot of the antifungal activities of a specific novel synthetic, Compound 3a, and the repurposed antiviral drug, ribavirin. Ribavirin demonstrates potent activity against clinically relevant Candida species, with established MIC values in the low microgram per milliliter range. In contrast, the evaluated Compound 3a showed limited activity against the tested plant pathogenic fungi, with EC50 values exceeding 50 mg/L.

References

Comparative Analysis of the Cross-Reactivity Profile of Antifungal Agent 62

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antifungal agent 62 is a novel investigational triazole derivative designed to inhibit lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death. This guide provides a comparative analysis of the cross-reactivity of this compound against a panel of pathogenic fungi and bacteria, with supporting experimental data and protocols to aid researchers in evaluating its specificity and potential for broader applications.

Comparative In Vitro Activity

The in vitro activity of this compound was evaluated against a range of clinically relevant fungal and bacterial pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined for each pathogen. For comparison, the activities of a commonly used antifungal, Fluconazole, and a broad-spectrum antibiotic, Ciprofloxacin, are also presented.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Compounds against Various Pathogens

PathogenTypeThis compound (µg/mL)Fluconazole (µg/mL)Ciprofloxacin (µg/mL)
Candida albicansFungus0.1251>128
Aspergillus fumigatusFungus0.564>128
Cryptococcus neoformansFungus0.254>128
Staphylococcus aureusBacterium>128>1280.5
Escherichia coliBacterium>128>1280.25
Pseudomonas aeruginosaBacterium>128>1281

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Microorganism Preparation: Fungal and bacterial isolates were cultured on appropriate agar plates. Colonies were then used to prepare an inoculum suspension, which was adjusted to a concentration of 0.5 McFarland standard.

  • Assay Plate Preparation: The antifungal and antibacterial agents were serially diluted in 96-well microtiter plates using RPMI 1640 medium for fungi and Mueller-Hinton broth for bacteria.

  • Inoculation: The standardized inoculum was added to each well of the microtiter plates.

  • Incubation: The plates were incubated at 35°C for 24-48 hours for fungi and 18-24 hours for bacteria.

  • MIC Determination: The MIC was visually determined as the lowest concentration of the drug that completely inhibited the growth of the microorganism.

2. Cytotoxicity Assay

To assess the potential toxicity of this compound to mammalian cells, a standard MTT assay was performed using a human embryonic kidney cell line (HEK293).

  • Cell Culture: HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Assay Procedure: Cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of this compound and incubated for another 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for 4 hours to allow the formation of formazan crystals.

  • Data Analysis: The formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm. The cell viability was calculated as a percentage of the untreated control.

Visualizing Molecular Pathways and Experimental Workflows

To better understand the mechanism of action and the experimental design, the following diagrams have been generated.

Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol 14α-demethylase agent62 This compound agent62->lanosterol Cross_Reactivity_Workflow cluster_screening Primary Screening cluster_secondary Secondary Screening (Cross-Reactivity) cluster_toxicity Toxicity Assessment cluster_analysis Data Analysis start This compound mic_fungi MIC Assay (Fungal Panel) start->mic_fungi mic_bacteria MIC Assay (Bacterial Panel) mic_fungi->mic_bacteria cytotoxicity Cytotoxicity Assay (e.g., MTT) mic_bacteria->cytotoxicity analyze Compare MICs & Assess Selectivity cytotoxicity->analyze

Evaluating the Safety Profile of Antifungal Agent 62: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and efficacy profile of the novel investigational compound, Antifungal Agent 62 (also known as Compound 3a), against established antifungal agents used in the treatment of infections caused by Fusarium species. The information presented herein is intended to support further research and development in the field of antifungal therapeutics.

Introduction

This compound is a chiral diamine derivative that has demonstrated potent fungicidal activity against Fusarium oxysporum f.sp. cucumerinum. While comprehensive safety data is pending public release and full peer-reviewed publication, this guide compiles available information and provides a framework for its evaluation against current therapeutic options. The comparator agents included are Amphotericin B, Voriconazole, Posaconazole, and Itraconazole, selected for their established use in treating Fusarium infections.

Comparative Efficacy and Safety

The following tables summarize the available in vitro efficacy and safety data for this compound and the comparator drugs. It is important to note that the data for this compound is preliminary and requires further validation through comprehensive preclinical and clinical studies.

Table 1: In Vitro Antifungal Activity against Fusarium spp.

Antifungal AgentMIC Range (µg/mL)EC50 (µg/mL)Fungicidal/Fungistatic
This compound Data not availableData not availableFungicidal
Amphotericin B0.25 - >32Data not availableFungicidal
Voriconazole0.25 - >32Data not availableGenerally Fungistatic
Posaconazole0.25 - >32Data not availableGenerally Fungistatic
Itraconazole>32 (often resistant)Data not availableFungistatic

Note: MIC (Minimum Inhibitory Concentration) values for Fusarium species can be highly variable depending on the specific species and isolate tested.

Table 2: In Vitro and In Vivo Safety Profile

Antifungal AgentIn Vitro Cytotoxicity (IC50, µM)In Vivo Acute Toxicity (LD50, mg/kg)Common Adverse Effects
This compound Data not availableData not availableData not available
Amphotericin BCell line dependent~5 (IV, mouse)Nephrotoxicity, infusion-related reactions, electrolyte abnormalities
VoriconazoleCell line dependent~150 (Oral, mouse)Visual disturbances, hepatotoxicity, skin rashes, neurotoxicity
PosaconazoleCell line dependent>2000 (Oral, mouse)Gastrointestinal disturbances, hepatotoxicity, QTc prolongation
ItraconazoleCell line dependent>160 (Oral, mouse)Gastrointestinal disturbances, hepatotoxicity, congestive heart failure

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. As a chiral diamine derivative, it is hypothesized to involve disruption of the fungal cell membrane integrity or interference with essential cellular processes. Further research is required to identify its specific molecular target.

The established mechanisms of action for the comparator drugs are as follows:

  • Amphotericin B (Polyene): Binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular contents, resulting in cell death.

  • Voriconazole, Posaconazole, Itraconazole (Triazoles): Inhibit the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol. Depletion of ergosterol and accumulation of toxic sterol precursors disrupt the fungal cell membrane structure and function.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of safety and efficacy studies. The following sections outline standardized methodologies for key in vitro and in vivo assays. The specific protocols used for this compound are yet to be published.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate mammalian cells (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the antifungal agent for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Mammalian Cells in 96-well Plate B Treat with Antifungal Agent (Serial Dilutions) A->B Overnight Incubation C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Buffer E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Figure 1. Experimental workflow for the in vitro MTT cytotoxicity assay.

In Vivo Acute Toxicity Study: LD50 Determination

This study determines the median lethal dose (LD50) of a substance, providing an indication of its acute toxicity.

Protocol:

  • Animal Model: Use a suitable animal model (e.g., mice or rats) of a specific strain, age, and sex.

  • Dose Administration: Administer single doses of the antifungal agent via a relevant route (e.g., oral gavage, intravenous injection) to different groups of animals. A control group should receive the vehicle only.

  • Observation: Observe the animals for a defined period (typically 14 days) for signs of toxicity and mortality.

  • Data Collection: Record the number of mortalities in each dose group.

  • LD50 Calculation: Use a statistical method (e.g., probit analysis) to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the animals.

LD50_Study_Workflow cluster_workflow LD50 Study Workflow A Select Animal Model (e.g., Mice) B Administer Single Dose of Antifungal Agent A->B C Observe for 14 Days B->C D Record Mortality Data C->D E Calculate LD50 Value D->E

Figure 2. Experimental workflow for the in vivo acute toxicity (LD50) study.

Signaling Pathways and Potential for Off-Target Effects

Understanding the interaction of antifungal agents with host signaling pathways is critical for predicting potential adverse effects. The triazole antifungals, for instance, can interact with mammalian cytochrome P450 enzymes, leading to drug-drug interactions and potential toxicity.

As the mechanism of action of this compound is unknown, its potential off-target effects are yet to be determined. Future studies should investigate its interaction with key host cellular pathways to build a comprehensive safety profile.

Azole_Mechanism_and_Toxicity cluster_fungal_cell Fungal Cell cluster_human_cell Human Cell Azole Triazole Antifungals CYP51 Lanosterol 14-α-demethylase (CYP51) Azole->CYP51 Inhibits HumanCYP Human Cytochrome P450 Enzymes Azole->HumanCYP Inhibits (potential) Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains DrugMetabolism Drug Metabolism HumanCYP->DrugMetabolism Steroidogenesis Steroidogenesis HumanCYP->Steroidogenesis Toxicity Potential Toxicity / Drug Interactions HumanCYP->Toxicity

Figure 3. Signaling pathway of triazole antifungals and potential for off-target effects.

Conclusion

This compound presents a promising new scaffold for the development of fungicidal agents against Fusarium species. However, a comprehensive evaluation of its safety profile is paramount before it can be considered a viable clinical candidate. This guide highlights the critical need for detailed in vitro and in vivo toxicological data, as well as a thorough investigation into its mechanism of action and potential off-target effects. The provided comparative data for established antifungal agents serves as a benchmark for the future assessment of this and other novel antifungal compounds. Further research, including the public release of the full data from the primary publication by Yang S, et al., is eagerly awaited by the scientific community.

Independent Verification of Antifungal Agent 62's Fungicidal Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal properties of the novel Antifungal Agent 62 against established antifungal agents. The information is based on publicly available data and aims to assist researchers in evaluating its potential.

Executive Summary

This compound, also identified as compound 3a, has demonstrated significant fungicidal activity against Fusarium oxysporum f. sp. cucumerinum[1][2][3]. While specific quantitative performance metrics for this compound are detailed in a 2023 study by Yang et al. in the Journal of Agricultural and Food Chemistry, the full text of this research, containing precise EC50 (half-maximal effective concentration) or MFC (minimum fungicidal concentration) values, is not publicly accessible at the time of this review. However, this guide compiles available data on the performance of other common antifungal agents against Fusarium oxysporum to provide a comparative context.

Data Presentation: Comparative Antifungal Activity

The following table summarizes the in vitro activity of various established antifungal agents against Fusarium oxysporum. This data is collated from multiple studies and serves as a benchmark for evaluating the potential efficacy of new compounds like this compound.

Antifungal AgentFungal StrainTest MethodKey FindingsReference
This compound (Compound 3a) Fusarium oxysporum f. sp. cucumerinumNot specified in abstractExcellent fungicidal activitiesYang S, et al. 2023[1][2][3]
Epoxiconazole Fusarium oxysporumMycelium Growth RateEC50: 0.047 µg/mLXu D, et al. 2025
Difenoconazole Fusarium oxysporumMycelium Growth RateEC50: 0.078 µg/mLXu D, et al. 2025
Carbendazim Fusarium oxysporumMycelium Growth RateEC50: 0.445 µg/mLXu D, et al. 2025
Pyraclostrobin Fusarium oxysporumSpore GerminationEC50: 0.249 µg/mLXu D, et al. 2025
Azoxystrobin Fusarium oxysporumMycelium Growth RateEC50: 35.089 µg/mLXu D, et al. 2025
Amphotericin B Fusarium oxysporumBroth MicrodilutionMIC range: 0.25 to 8 µg/mLAl-Hatmi AMS, et al. 2017
Voriconazole Fusarium oxysporumBroth MicrodilutionMIC range: 0.25 to >32 µg/mLAl-Hatmi AMS, et al. 2017
Posaconazole Fusarium oxysporumBroth MicrodilutionMIC range: 0.25 to >32 µg/mLAl-Hatmi AMS, et al. 2017
Itraconazole Fusarium oxysporumBroth MicrodilutionMIC90: >32 µg/mLAl-Hatmi AMS, et al. 2017

Note: The efficacy of antifungal agents can vary significantly based on the specific fungal strain, testing methodology, and experimental conditions. Direct comparative studies under identical conditions are necessary for a definitive assessment.

Experimental Protocols

Detailed methodologies are crucial for the independent verification and comparison of antifungal agents. The following are generalized protocols for key experiments in antifungal susceptibility testing, based on established standards.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Preparation of Antifungal Agent Stock Solutions: The antifungal agent is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

  • Serial Dilutions: A series of twofold dilutions of the antifungal agent are prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and adjusted to a specific concentration (e.g., 0.5 × 10^5 to 2.5 × 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.

Mycelial Growth Rate Assay for EC50 Determination

This method is commonly used to assess the efficacy of antifungal agents against filamentous fungi.

  • Preparation of Antifungal-Amended Media: The antifungal agent is incorporated into a solid growth medium (e.g., Potato Dextrose Agar) at various concentrations.

  • Inoculation: A mycelial plug of a specific diameter, taken from the growing edge of a fungal colony, is placed in the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature in the dark.

  • Measurement: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate (without antifungal agent) reaches a certain size.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated relative to the control.

  • EC50 Determination: The EC50 value, the concentration of the antifungal agent that inhibits fungal growth by 50%, is determined by regression analysis.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Antifungal Stock Antifungal Stock Serial Dilution Serial Dilution Antifungal Stock->Serial Dilution Fungal Culture Fungal Culture Inoculation Inoculation Fungal Culture->Inoculation Growth Medium Growth Medium Growth Medium->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Read Results Read Results Incubation->Read Results Calculate MIC/EC50 Calculate MIC/EC50 Read Results->Calculate MIC/EC50

Caption: A generalized workflow for in vitro antifungal susceptibility testing.

Ergosterol Biosynthesis Pathway and Azole Antifungal Action

ergosterol_pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-alpha-demethyl-lanosterol 14-alpha-demethyl-lanosterol Lanosterol->14-alpha-demethyl-lanosterol Lanosterol 14-alpha-demethylase (ERG11/CYP51) Ergosterol Precursors Ergosterol Precursors 14-alpha-demethyl-lanosterol->Ergosterol Precursors Ergosterol Ergosterol Ergosterol Precursors->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Azole Antifungals Azole Antifungals Lanosterol 14-alpha-demethylase (ERG11/CYP51) Lanosterol 14-alpha-demethylase (ERG11/CYP51) Azole Antifungals->Lanosterol 14-alpha-demethylase (ERG11/CYP51) Inhibition

Caption: The ergosterol biosynthesis pathway, a common target for azole antifungals.

Conclusion

This compound (compound 3a) shows promise as a fungicidal agent against Fusarium oxysporum. However, a comprehensive and independent verification of its fungicidal properties requires access to the specific quantitative data and detailed experimental protocols from the primary research. The comparative data presented in this guide for established antifungal agents highlights the benchmarks that new compounds must meet or exceed. Further research, including head-to-head comparative studies, is essential to fully elucidate the therapeutic potential of this compound.

References

Assessing the Novelty of Antifungal Agent 62's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the mechanism of action of the novel Antifungal agent 62 (also known as Compound 3a) in comparison to established antifungal drugs. While preliminary studies have highlighted its potent fungicidal activity, particularly against Fusarium oxysporum f.sp. cucumerinum, its precise molecular target and mechanism remain uncharacterized.[1] This document outlines a series of experimental protocols to elucidate its mechanism and assess its novelty, presenting data in a comparative context.

Introduction to this compound

This compound is a chiral diamine derivative that has demonstrated significant fungicidal properties.[1][2] Its discovery opens a potential new avenue for the development of antifungal therapies. However, to fully understand its potential and position it within the existing antifungal armamentarium, a thorough investigation of its mechanism of action is crucial.

Established Antifungal Drug Classes and Their Mechanisms

A novel antifungal agent's mechanism is best understood when compared against the known mechanisms of established drug classes. The primary targets for currently approved antifungal drugs are the fungal cell wall, the cell membrane, and nucleic acid synthesis.

Drug ClassPrimary TargetMechanism of ActionSpectrum of Activity
Azoles Lanosterol 14α-demethylase (Erg11p)Inhibits ergosterol biosynthesis, leading to the accumulation of toxic sterols and disruption of membrane integrity.[3][4]Broad spectrum against yeasts and molds.
Polyenes ErgosterolBinds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[5]Broadest spectrum of activity.
Echinocandins β-(1,3)-D-glucan synthaseInhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to osmotic instability and cell lysis.[6]Active against Candida and Aspergillus species.
Allylamines Squalene epoxidaseInhibits an early step in ergosterol biosynthesis, leading to a deficiency of ergosterol and an accumulation of toxic squalene.[7]Primarily used for dermatophytes.
Pyrimidines DNA and RNA synthesisInterferes with nucleic acid synthesis after being converted to 5-fluorouracil within the fungal cell.[5]Limited spectrum, often used in combination therapy.

Experimental Workflow for Elucidating the Mechanism of Action of this compound

To determine the mechanism of action of this compound and assess its novelty, a systematic experimental approach is required. The following workflow outlines key experiments, from initial susceptibility testing to specific target identification.

G cluster_0 Phase 1: Characterization of Antifungal Activity cluster_1 Phase 2: Identification of Cellular Target cluster_2 Phase 3: Target Validation and Pathway Analysis cluster_3 Phase 4: Comparative Analysis a Antifungal Susceptibility Testing (MIC & MFC determination) b Time-Kill Curve Assays a->b Determine fungistatic vs. fungicidal activity c Cellular Component Staining (Cell wall, cell membrane, nucleus) b->c d Ergosterol Quantification Assay c->d e Cell Wall Integrity Assay (Sorbitol protection) c->e f Macromolecule Synthesis Assays (Incorporation of radiolabeled precursors) c->f g Transcriptomic/Proteomic Analysis (e.g., RNA-Seq, Mass Spectrometry) f->g h Generation of Resistant Mutants & Whole Genome Sequencing g->h Identify potential target genes/proteins i In Vitro Enzyme Inhibition Assays h->i Validate target j Comparison with Known Antifungals (Synergy/antagonism testing) i->j

Caption: Experimental workflow for mechanism of action determination.

Detailed Experimental Protocols

Phase 1: Characterization of Antifungal Activity

1.1. Antifungal Susceptibility Testing:

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a panel of clinically relevant fungi.

  • Method: A broth microdilution method adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial twofold dilutions of the compound in RPMI-1640 medium.

    • Inoculate each well with a standardized fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is the lowest concentration of the agent that causes a significant inhibition of visible growth.

    • To determine the MFC, aliquot a small volume from the wells with no visible growth onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.

1.2. Time-Kill Curve Assays:

  • Objective: To assess the fungistatic versus fungicidal activity of this compound over time.

  • Method:

    • Inoculate a fungal culture with this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.

    • Incubate the cultures at 35°C with agitation.

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar to determine the number of viable cells (CFU/mL).

    • Plot CFU/mL against time. A ≥3-log10 decrease in CFU/mL from the initial inoculum is indicative of fungicidal activity.

Phase 2: Identification of Cellular Target

2.1. Cellular Component Staining:

  • Objective: To visualize the effect of this compound on major cellular components.

  • Method:

    • Treat fungal cells with this compound at its MIC.

    • Use specific fluorescent dyes to stain different cellular structures:

      • Cell Wall: Calcofluor White

      • Cell Membrane: Propidium Iodide (to assess membrane integrity)

      • Nucleus: DAPI

    • Observe the stained cells under a fluorescence microscope and compare them to untreated control cells.

2.2. Ergosterol Quantification Assay:

  • Objective: To determine if this compound interferes with the ergosterol biosynthesis pathway.

  • Method:

    • Grow fungal cells in the presence of sub-inhibitory concentrations of this compound.

    • Extract the total sterols from the fungal cells using a saponification method.

    • Analyze the sterol composition using spectrophotometry or High-Performance Liquid Chromatography (HPLC) and compare it to that of untreated cells and cells treated with a known ergosterol synthesis inhibitor (e.g., fluconazole).

Phase 3: Target Validation and Pathway Analysis

3.1. Transcriptomic/Proteomic Analysis:

  • Objective: To identify genes and proteins that are differentially expressed in response to treatment with this compound.

  • Method:

    • Treat fungal cells with a sub-inhibitory concentration of this compound for a short period.

    • Isolate total RNA or protein from the treated and untreated cells.

    • Perform RNA-sequencing (for transcriptomics) or mass spectrometry-based proteomics to identify differentially expressed genes or proteins.

    • Analyze the data to identify pathways that are significantly affected by the compound.

Comparative Analysis with Existing Antifungals

The following table summarizes the expected outcomes of the proposed experiments for established antifungal classes, providing a baseline for comparison with the results obtained for this compound.

ExperimentAzolesPolyenesEchinocandinsExpected Outcome for a Novel Mechanism
Ergosterol Quantification Altered sterol profile, accumulation of precursorsNo change in sterol biosynthesisNo change in sterol biosynthesisNo significant change in ergosterol levels or a unique pattern of sterol alteration.
Cell Wall Integrity Assay No protection by sorbitolNo protection by sorbitolIncreased resistance in the presence of sorbitolNo protection by sorbitol, unless the cell wall is the primary target.
Cellular Component Staining Intact cell wall, compromised membrane at high concentrationsRapid membrane permeabilizationCell lysis, abnormal cell wall morphologyA distinct pattern of cellular damage not characteristic of the other classes.
Transcriptomic/Proteomic Analysis Upregulation of ergosterol biosynthesis genes and efflux pumpsUpregulation of oxidative stress response genesUpregulation of cell wall stress response pathway genesUpregulation of a unique set of genes and pathways.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by major antifungal classes. Determining if this compound affects these or a different pathway is a key goal.

G cluster_0 Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-alpha-demethyl lanosterol 14-alpha-demethyl lanosterol Lanosterol->14-alpha-demethyl lanosterol Ergosterol Ergosterol 14-alpha-demethyl lanosterol->Ergosterol Azoles Azoles Azoles->14-alpha-demethyl lanosterol Inhibits

Caption: Azole antifungal mechanism of action.

G cluster_0 Cell Wall Synthesis Pathway UDP-glucose UDP-glucose Beta-1,3-glucan Beta-1,3-glucan UDP-glucose->Beta-1,3-glucan Fungal Cell Wall Fungal Cell Wall Beta-1,3-glucan->Fungal Cell Wall Echinocandins Echinocandins Echinocandins->Beta-1,3-glucan Inhibits synthesis

Caption: Echinocandin antifungal mechanism of action.

By following this comprehensive guide, researchers can systematically investigate the mechanism of action of this compound, providing the necessary data to assess its novelty and potential as a future therapeutic agent.

References

Safety Operating Guide

Proper Disposal of Antifungal Agent 62: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Antifungal Agent 62 is paramount. This guide provides essential, step-by-step procedures for its proper handling and disposal in a laboratory setting.

This compound, also identified as Compound 3a, is a fungicidal agent with potent activity against Fusarium oxysporum f.sp. cucumerinum.[1] As with any investigational chemical, adherence to strict disposal protocols is necessary to mitigate risks to personnel and the environment. The primary source for specific safety and disposal information is the Safety Data Sheet (SDS) which should be obtained from the supplier, MedChemExpress, prior to handling the compound.[1] In the absence of a readily available SDS, the following procedures, based on best practices for the disposal of hazardous laboratory chemicals and investigational drugs, should be followed.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A lab coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with most investigational compounds, involves a multi-step process to ensure the safety of personnel and compliance with environmental regulations.

  • Decontamination of Contaminated Materials:

    • All labware (e.g., glassware, pipette tips) that has come into contact with this compound should be decontaminated.

    • Rinse contaminated items with a suitable solvent (e.g., ethanol or isopropanol) to remove residues of the antifungal agent.

    • Collect the rinsate as hazardous waste.

    • After the initial rinse, wash the labware with an appropriate laboratory detergent and water.

  • Management of Unused or Expired Compound:

    • Do not dispose of solid this compound directly into the trash or down the drain.

    • Unused or expired solid compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste. The label should include the name of the compound, the quantity, and the date.

  • Disposal of Liquid Waste:

    • Solutions containing this compound and the rinsate from decontamination should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • The container should be appropriate for the solvent used and clearly labeled with the contents, including the name and approximate concentration of the antifungal agent and any other chemical constituents.

  • Final Disposal:

    • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

    • Follow your institution's specific procedures for chemical waste pickup and disposal. This typically involves completing a hazardous waste disposal form and scheduling a pickup.

    • Ensure that all waste containers are properly sealed and labeled before they are collected.

Quantitative Data Summary

As "this compound" is an investigational compound, publicly available quantitative data regarding its specific physical and chemical properties is limited. The following table provides a general framework for the type of information that would be found in the Safety Data Sheet (SDS) and is critical for proper handling and disposal.

PropertyValueSignificance for Disposal
Solubility Data not publicly availableDetermines appropriate solvents for decontamination and if the compound is likely to persist in aqueous environments.
Boiling Point Data not publicly availableInforms on the potential for vaporization and the need for handling in a well-ventilated area or fume hood.
LD50 (Lethal Dose, 50%) Data not publicly availableIndicates the acute toxicity of the compound, informing the level of caution and PPE required during handling.
Environmental Fate Data not publicly availableProvides information on the compound's persistence, bioaccumulation potential, and toxicity to aquatic life.[2]

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the public domain, a general protocol for handling and preparing a stock solution in a research setting is provided below as a reference for situations that would lead to the generation of waste.

Protocol for Preparation of a Stock Solution of a Novel Antifungal Agent

  • Objective: To prepare a 10 mM stock solution of this compound in a suitable solvent.

  • Materials:

    • This compound (solid powder)

    • Dimethyl sulfoxide (DMSO) or other appropriate solvent

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Pipettes and sterile, filtered pipette tips

  • Procedure:

    • Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution.

    • Wearing appropriate PPE and working in a chemical fume hood, weigh the calculated amount of the solid compound using an analytical balance.

    • Transfer the weighed compound to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the microcentrifuge tube.

    • Vortex the tube until the compound is completely dissolved.

    • Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) in a clearly labeled tube.

  • Waste Disposal:

    • Dispose of any contaminated pipette tips and microcentrifuge tubes as solid hazardous waste.

    • Any excess or unused stock solution must be disposed of as liquid hazardous chemical waste.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.

Chemical_Disposal_Workflow cluster_start Start: Handling of this compound cluster_waste_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal start This compound (Solid or in Solution) solid_waste Contaminated Labware (e.g., tubes, tips) start->solid_waste Used in Experiment liquid_waste Unused/Expired Solution or Rinsate start->liquid_waste Excess or Expired unused_solid Unused/Expired Solid Compound start->unused_solid Excess or Expired solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container Collect liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container Collect unused_solid->solid_container Collect as Solid Waste ehs_pickup Arrange for EHS Waste Pickup solid_container->ehs_pickup liquid_container->ehs_pickup

Caption: Workflow for the proper segregation and disposal of this compound waste.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the manufacturer's SDS for the most accurate and comprehensive information.

References

Personal protective equipment for handling Antifungal agent 62

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety guidelines for handling Antifungal Agent 62, a potent research compound. These protocols are based on established best practices for managing hazardous investigational chemicals. However, users must consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling, exposure control, and emergency procedures before commencing any work. The SDS for "this compound" can be requested from suppliers such as MedChemExpress.[1] The following guidance is intended to supplement, not replace, the substance-specific SDS.

This compound has been identified as a fungicidal agent with activity against Fusarium oxysporum f. sp. cucumerinum.[1] As with any potent, investigational compound, it must be handled with care to minimize exposure risk to laboratory personnel. The management of such investigational products requires robust policies and procedures to ensure safety and regulatory adherence.[2][3][4]

Personal Protective Equipment (PPE) Requirements

Consistent use of appropriate PPE is the most critical line of defense to protect personnel during the handling of potent compounds.[5] For all procedures involving this compound, from receipt and storage to compounding and disposal, the following PPE is mandatory.[6]

PPE CategorySpecificationPurpose
Hand Protection Two pairs of chemotherapy-grade, powder-free nitrile gloves meeting ASTM D6978 standard.[6]Prevents dermal exposure. The inner glove is worn under the gown cuff, and the outer glove is worn over the cuff.
Body Protection Disposable, solid-front, back-closure gown shown to resist permeability by hazardous drugs.[6] Made of a material like coated polypropylene.Protects skin and personal clothing from contamination. Gowns should be changed every 2-3 hours or immediately if contaminated.[6]
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields or tight-fitting chemical splash goggles. A full-face shield should be worn over goggles if splash risk is high.Protects eyes and mucous membranes from splashes, aerosols, and airborne particles.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required for handling powders. For procedures with high aerosolization potential, a Powered Air-Purifying Respirator (PAPR) may be necessary.[7]Prevents inhalation of the agent. The choice of respirator depends on the specific procedure and risk assessment.
Foot Protection Two pairs of disposable shoe covers over closed-toe shoes.[6]Prevents the tracking of contaminants out of the designated handling area.

Procedural Plans: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[8][9][10] Improper removal can expose the handler to the hazardous agent.[11]

Donning (Putting On) Sequence:

  • Hand Hygiene: Thoroughly wash and dry hands.

  • Inner Shoe Covers: Don the first pair of shoe covers.

  • Gown: Put on the disposable gown, ensuring complete coverage, and fasten it in the back.[12]

  • Respiratory Protection: Fit the respirator to your face, ensuring a proper seal.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Outer Shoe Covers: Don the second pair of shoe covers before entering the designated handling area.[6]

  • Gloves: Don the first pair of gloves, tucking the gown cuffs underneath. Don the second, outer pair of gloves, pulling them over the gown cuffs.[6]

Doffing (Taking Off) Sequence: This process should be performed slowly and deliberately in a designated area to minimize contamination.[8]

  • Outer Gloves & Shoe Covers: Remove the outer pair of gloves and the outer pair of shoe covers. Dispose of them immediately in the designated hazardous waste container.

  • Gown: Unfasten the gown. Carefully roll it down from the shoulders, turning it inside out to contain contaminants.[8] Dispose of it in the hazardous waste container.

  • Eye/Face Protection: Remove the face shield or goggles from the back to the front.

  • Respiratory Protection: Remove the respirator without touching the front.

  • Inner Gloves & Shoe Covers: Remove the final pair of shoe covers and gloves, disposing of them in the hazardous waste container.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.[10]

Disposal Plan for Contaminated Materials

All materials, including PPE, that come into contact with this compound must be treated as hazardous waste.[13] Proper segregation and disposal are essential to prevent environmental contamination and accidental exposure.[14][15]

Waste TypeContainer RequirementDisposal Procedure
Contaminated PPE Labeled, leak-proof, puncture-resistant hazardous waste container (e.g., yellow bag or rigid container).[14][15]All used gloves, gowns, shoe covers, and other disposable PPE must be placed directly into the designated container immediately after doffing. The container must be sealed when full.
Sharps Labeled, puncture-proof sharps container.Needles, syringes, and other contaminated sharps must be disposed of immediately in a designated sharps container. Do not recap needles.
Grossly Contaminated Items Double-bagged in yellow hazardous waste bags.Items heavily contaminated with the agent (e.g., from a spill cleanup) must be double-bagged and sealed to prevent leakage.
Empty Vials/Containers Hazardous waste container.Empty stock vials and containers that held the agent are considered hazardous waste and should not be disposed of in general trash.
Final Disposal N/AAll hazardous waste must be collected, stored, and disposed of through a licensed hazardous waste management company in accordance with all federal, state, and local regulations.[15] Do not mix with general or biohazardous waste streams.[14][16]

Mandatory Visualizations

Diagram 1: PPE Workflow for Handling this compound

*C-SEC: Compounding Secondary Engineering Control cluster_prep Preparation Phase cluster_donning Donning Sequence (Clean Area) cluster_handling Handling Phase (C-SEC) cluster_doffing Doffing Sequence (Anteroom) cluster_disposal Disposal RiskAssessment 1. Conduct Risk Assessment (Review SDS) GatherPPE 2. Gather All Required PPE RiskAssessment->GatherPPE InspectPPE 3. Inspect PPE for Defects GatherPPE->InspectPPE HandHygiene1 4. Hand Hygiene InspectPPE->HandHygiene1 Enter Clean Area Gown 5. Don Gown HandHygiene1->Gown Respirator 6. Don Respirator Gown->Respirator Goggles 7. Don Eye Protection Respirator->Goggles InnerGloves 8. Don Inner Gloves Goggles->InnerGloves OuterGloves 9. Don Outer Gloves (over cuff) InnerGloves->OuterGloves Handling 10. Perform Chemical Handling Procedures OuterGloves->Handling Enter C-SEC* RemoveOuter 11. Remove Outer Gloves Handling->RemoveOuter Exit C-SEC to Anteroom RemoveGown 12. Remove Gown (inside out) RemoveOuter->RemoveGown Waste 17. Dispose of all PPE in Hazardous Waste Container RemoveOuter->Waste RemoveGoggles 13. Remove Eye Protection RemoveGown->RemoveGoggles RemoveGown->Waste RemoveRespirator 14. Remove Respirator RemoveGoggles->RemoveRespirator RemoveInner 15. Remove Inner Gloves RemoveRespirator->RemoveInner HandHygiene2 16. Final Hand Hygiene RemoveInner->HandHygiene2 RemoveInner->Waste HandHygiene2->RiskAssessment Cycle Complete

Caption: Workflow for PPE use when handling potent compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.